4-Ethylpiperazin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOVTXAOQZOBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethylpiperazin-2-one CAS number and structure
An In-Depth Technical Guide to 4-Ethylpiperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic organic compound belonging to the piperazinone family. The piperazine ring and its derivatives are significant pharmacophores, appearing in the structure of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, structural features, proposed synthesis, physicochemical properties, and its role as a versatile building block in medicinal chemistry and drug development.
Chemical Identity and Structure
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Chemical Name: this compound
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InChI: InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)[3]
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SMILES: CCN1CCNC(=O)C1[5]
The structure of this compound consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group at position 2 forms a lactam, and an ethyl group is attached to the nitrogen at position 4.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 155595-73-6 | [3][4] |
| Molecular Formula | C₆H₁₂N₂O | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| Purity | ≥97% (typical commercial grade) | [3][6] |
| Appearance | Solid (form may vary) | [7] |
| Storage | Room temperature | [3] |
| SMILES | CCN1CCNC(=O)C1 | [5] |
Synthesis of this compound
Proposed Synthetic Pathway: N-Alkylation followed by Cyclization
A logical two-step approach involves the initial synthesis of N-ethylethylenediamine, followed by a cyclization reaction with an appropriate C2 synthon like ethyl chloroacetate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-Ethylethylenediamine
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of ethylenediamine (e.g., 5 equivalents) dissolved in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add ethyl bromide (1 equivalent) to the stirred solution at room temperature. The use of excess ethylenediamine serves both as a reactant and a base to neutralize the HBr formed, minimizing the formation of diethylpiperazine byproducts.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by distillation under vacuum to isolate N-ethylethylenediamine.
Causality and Rationale: Using a large excess of the primary diamine is a standard technique in N-alkylation to favor monosubstitution over disubstitution. Ethanol is a common solvent for such reactions due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
Step 2: Synthesis of this compound
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Reactor Setup: In a separate round-bottom flask, dissolve the purified N-ethylethylenediamine (1 equivalent) and a non-nucleophilic base, such as triethylamine (2.2 equivalents), in a solvent like 1,5-dioxane or acetonitrile.[8]
-
Reagent Addition: Add ethyl chloroacetate (1 equivalent) dropwise to the solution while stirring.
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Cyclization: Heat the reaction mixture to reflux for an extended period (e.g., 8-12 hours).[8] The reaction involves an initial N-acylation followed by an intramolecular nucleophilic substitution to form the lactam ring.
-
Work-up and Purification: Upon completion, cool the mixture and filter off the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield pure this compound.[8]
Self-Validation and Trustworthiness: Each step of this proposed protocol is based on well-documented, analogous reactions for the synthesis of piperazinone derivatives.[8][9] The progress of each stage can be rigorously monitored by standard analytical techniques (TLC, GC-MS, NMR), and the purity of the final product can be confirmed by spectroscopic analysis and melting point determination. The expected spectroscopic data (¹H NMR, ¹³C NMR) would show characteristic peaks for the ethyl group, the piperazinone ring protons, and the carbonyl carbon.
Role in Medicinal Chemistry and Drug Development
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in defined spatial orientations, which is crucial for molecular recognition by biological targets.[10][11]
As a Bioisosteric Scaffold
Piperazin-2-ones can act as bioisosteres for dipeptide units in peptidomimetics, improving metabolic stability and pharmacokinetic properties. The combination of a hydrogen bond donor (the NH group at position 1) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to mimic peptide backbones effectively.
As a Building Block for Bioactive Molecules
While this compound itself is not an approved drug, its structural motifs are integral to many pharmaceutical compounds. The N-ethylpiperazine moiety, a close structural relative, is found in numerous drugs, including the anticancer agent Infigratinib.[2] The synthesis of such drugs often involves the coupling of an N-ethylpiperazine or a derivative thereof to a larger molecular framework.
The piperazinone core has been explored for a range of biological activities:
-
Anticancer Activity: Novel derivatives of piperazin-2-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12]
-
Antimicrobial Agents: The piperazine nucleus is a key component of many compounds with antibacterial and antifungal properties.[13]
-
PARP Inhibitors: The related phthalazinone scaffold, often incorporating a piperazine ring, is a well-established core for potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[14]
Caption: Applications of the this compound scaffold.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit multi-step, synthesis from commercially available starting materials makes it an accessible intermediate for research. The inherent structural and physicochemical properties of the piperazin-2-one core render it a desirable scaffold for the design of novel therapeutics targeting a wide range of diseases, from cancer to infectious agents. Further exploration of this and related structures is a promising avenue for the development of next-generation medicines.
References
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This compound. (n.d.). Autech Scientific. Retrieved January 14, 2026, from [Link]
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Gonta-Micele, A. G., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6146. [Link]
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Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. [Link]
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Gajda, R., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(15), 4991. [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
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Ali, T., et al. (2018). Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. ResearchGate. [Link]
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Cativiela, C., et al. (2013). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]
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Synthesis of 4-Ethylpiperazin-2-one from ethylamine
An In-Depth Technical Guide to the Synthesis of 4-Ethylpiperazin-2-one for Pharmaceutical Research
Abstract
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] this compound is a key synthetic intermediate, valued for its utility in the development of novel therapeutics.[5][6] This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for obtaining this compound, with a focus on pathways originating from the fundamental building block, ethylamine. We will dissect two primary synthetic routes: a post-cyclization N-ethylation pathway and a more convergent pre-functionalized precursor cyclization. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific discovery and development needs.
Introduction to the this compound Scaffold
The Piperazin-2-one Core in Drug Discovery
Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science, with piperazine and its derivatives ranking among the most frequently utilized scaffolds in FDA-approved drugs.[1][3] The piperazin-2-one structure, a lactam derivative of piperazine, offers a unique combination of features: a rigidified ring system, a hydrogen bond donor (N1-H), a basic and nucleophilic center (N4), and a carbonyl group that acts as a hydrogen bond acceptor.[5][7] This arrangement provides a versatile platform for introducing molecular diversity and fine-tuning physicochemical properties such as solubility and receptor binding affinity, making it a highly sought-after component in modern drug design.[2]
Retrosynthetic Analysis from Ethylamine
The synthesis of this compound from a simple, cost-effective starting material like ethylamine can be approached through two strategically distinct retrosynthetic pathways. The choice between these routes often depends on factors such as scale, available starting materials, and desired purity profile.
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Strategy I (Linear/Post-Functionalization): This approach involves first constructing the core piperazin-2-one ring and subsequently introducing the ethyl group onto the N4 nitrogen.
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Strategy II (Convergent/Pre-Functionalization): This more direct route involves first synthesizing an ethyl-containing diamine precursor, which is then cyclized to form the target molecule in a single subsequent step.
Caption: Workflow for the synthesis of the Piperazin-2-one core.
Experimental Protocol 2.2.1: Synthesis of Piperazin-2-one [7]1. Setup: To a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add ethylenediamine (10 equivalents) and cool the flask in an ice bath. 2. Addition: Slowly add a solution of ethyl chloroacetate (1 equivalent) in a suitable solvent like anhydrous ethanol dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. 3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. 4. Workup: Remove the excess ethylenediamine and ethanol under reduced pressure. The resulting residue contains the intermediate. 5. Cyclization: Dissolve the residue in a high-boiling solvent such as dimethylformamide (DMF) and add a base like sodium ethoxide (1 equivalent). Heat the mixture to 60-70 °C for 4-6 hours to drive the cyclization. 6. Isolation: After cooling, the product can be isolated by filtration if it precipitates, or by extraction following solvent removal and aqueous workup. Further purification can be achieved by recrystallization.
Stage 2: Selective N-Ethylation of Piperazin-2-one
This step is a standard nucleophilic substitution (SN2) reaction. The N4 amine of piperazin-2-one acts as the nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. A non-nucleophilic base is required to scavenge the acidic proton from the nitrogen atom after alkylation, driving the reaction to completion.
Experimental Protocol 2.3.1: Synthesis of this compound
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Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazin-2-one (1 equivalent) in a dry aprotic solvent such as acetonitrile or THF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).
-
Reagent Addition: Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 6-18 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or distillation.
| Parameter | Stage 1: Cyclization | Stage 2: N-Ethylation | Overall (Strategy I) |
| Typical Yield | 60-75% | 80-90% | 48-68% |
| Key Reagents | Ethylenediamine, Ethyl Chloroacetate | Piperazin-2-one, Ethyl Iodide, K₂CO₃ | - |
| Primary Challenge | Removal of excess ethylenediamine | Potential for over-alkylation (quaternization) | Two distinct reaction/workup steps |
Synthetic Strategy II: Pre-Functionalized Precursor Cyclization
This convergent strategy is often preferred for larger-scale synthesis due to its higher atom economy and fewer operational steps. The core idea is to first prepare N-ethylethylenediamine, which already contains the required ethyl group, and then perform a one-pot cyclization.
Rationale and Mechanistic Overview
This route begins with the synthesis of N-ethylethylenediamine, which can be efficiently prepared via reductive amination. [8][9]This precursor is then reacted with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base. The more nucleophilic secondary amine of N-ethylethylenediamine first reacts with the acyl chloride to form a chloroacetamide intermediate. This is followed by a rapid, base-promoted intramolecular SN2 reaction, where the primary amine displaces the chloride to form the piperazin-2-one ring. [10][11]
Caption: Workflow for the convergent synthesis of this compound.
Stage 1: Synthesis of N-Ethylethylenediamine (from Ethylamine)
Reductive amination is a highly efficient method for C-N bond formation. [9]It involves the reaction of ethylamine with an aldehyde (e.g., aminoacetaldehyde or a protected equivalent) to form an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) to the desired secondary amine. [8] Experimental Protocol 3.2.1: Synthesis of N-Ethylethylenediamine
-
Setup: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1 equivalent) and ethylamine (1.2 equivalents, often as a solution in THF or as a hydrochloride salt with an added equivalent of base) in a solvent like dichloroethane (DCE) or methanol.
-
Imine Formation: Add acetic acid (1-2 equivalents) to catalyze imine formation and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting N-ethylethylenediamine can often be used in the next step without further purification, or it can be purified by distillation.
Stage 2: Cyclization to this compound
This step leverages the differential reactivity of the primary and secondary amines in the N-ethylethylenediamine precursor.
Experimental Protocol 3.3.1: Cyclization with Chloroacetyl Chloride [10][11]1. Setup: Dissolve N-ethylethylenediamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a dry, inert solvent like THF or dichloromethane, and cool to 0 °C in an ice bath. 2. Addition: Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form. 3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. The intramolecular cyclization occurs concurrently. 4. Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water and then with brine. 5. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
| Parameter | Stage 1: Reductive Amination | Stage 2: Cyclization | Overall (Strategy II) |
| Typical Yield | 85-95% | 75-85% | 64-81% |
| Key Reagents | Ethylamine, NaBH(OAc)₃ | N-Ethylethylenediamine, Chloroacetyl Chloride | - |
| Primary Challenge | Handling of potentially unstable aldehyde | Exothermic reaction requiring careful temperature control | Higher overall efficiency and fewer steps |
Comparative Analysis and Field Insights
Strategy I (Post-Cyclization Ethylation) is advantageous for laboratory-scale synthesis and for creating a library of diverse N-substituted piperazinones from a common intermediate. However, it involves more steps, leading to a potentially lower overall yield and generating more waste.
Strategy II (Precursor Cyclization) is generally superior for process chemistry and large-scale manufacturing. Its convergent nature, higher overall yield, and fewer isolation steps make it more time- and cost-efficient. The primary considerations are the careful control of the exothermic acylation step and the initial investment in preparing the N-ethylethylenediamine precursor. For dedicated production of this compound, this is the preferred industrial route.
Conclusion
The synthesis of this compound from ethylamine is a practical and scalable endeavor achievable through well-established organic chemistry principles. Both the post-cyclization ethylation and the pre-functionalized precursor cyclization strategies offer reliable pathways to the target compound. The selection of the optimal route should be guided by a thorough evaluation of the desired scale, available resources, and overall process efficiency. The detailed protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
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The Spectroscopic Signature of 4-Ethylpiperazin-2-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Ethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound belongs to the piperazinone class of heterocyclic compounds, which are recognized as privileged scaffolds in the design of novel therapeutic agents. The presence of both a lactam function and a tertiary amine within the six-membered ring provides a unique combination of chemical properties and opportunities for structural modification. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide presents a detailed analysis of its NMR, IR, and MS data, offering insights into the interpretation of its spectral features.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of signals in the subsequent spectroscopic discussions.
Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions provide a reliable estimation of the expected spectral features.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-7 | 1.10 | Triplet | 3H | 7.2 |
| H-6 | 2.50 | Quartet | 2H | 7.2 |
| H-5 | 2.70 | Triplet | 2H | 5.5 |
| H-3 | 3.30 | Triplet | 2H | 5.5 |
| H-1 (NH) | 6.50 | Broad Singlet | 1H | - |
| H-2 | 3.90 | Singlet | 2H | - |
Table 1. Predicted ¹H NMR Data for this compound.
Interpretation:
-
The ethyl group protons are expected to appear as a characteristic triplet (H-7) and quartet (H-6) in the upfield region of the spectrum.
-
The piperazinone ring protons at positions 3 and 5 are diastereotopic and are predicted to resonate as triplets due to coupling with their adjacent methylene protons.
-
The protons on the carbon adjacent to the carbonyl group (H-2) are expected to be a singlet.
-
The amide proton (H-1) is anticipated to appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-7 | 12.0 |
| C-6 | 52.5 |
| C-5 | 53.0 |
| C-3 | 45.0 |
| C-2 | 50.0 |
| C-4 (C=O) | 170.0 |
Table 2. Predicted ¹³C NMR Data for this compound.
Interpretation:
-
The carbonyl carbon (C-4) is the most deshielded, appearing at the lowest field (~170.0 ppm).
-
The carbons of the ethyl group (C-6 and C-7) are expected in the upfield region.
-
The carbons of the piperazinone ring (C-2, C-3, and C-5) are predicted to resonate in the mid-field region of the spectrum.
Experimental Protocol for NMR Spectroscopy
NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350-3250 | Medium |
| C-H Stretch (aliphatic) | 2975-2850 | Strong |
| C=O Stretch (amide) | 1680-1650 | Strong |
| N-H Bend | 1640-1550 | Medium |
| C-N Stretch | 1250-1020 | Medium |
Table 3. Predicted IR Absorption Bands for this compound.
Interpretation:
-
A strong absorption band in the region of 1680-1650 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl (C=O) stretching of the lactam ring.
-
The N-H stretching vibration of the amide is expected to appear as a medium-intensity band in the range of 3350-3250 cm⁻¹ .
-
Strong bands in the 2975-2850 cm⁻¹ region are attributed to the C-H stretching of the ethyl group and the piperazinone ring.
Experimental Protocol for IR Spectroscopy
IR Spectroscopy Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 128.10
-
Major Fragments: The fragmentation of this compound is expected to proceed through several characteristic pathways.
Predicted MS Fragmentation of this compound.
Interpretation:
-
The molecular ion peak at m/z 128 would confirm the molecular weight of the compound.
-
A significant fragment at m/z 99 would correspond to the loss of an ethyl radical.
-
The fragment at m/z 100 could arise from a McLafferty rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene.
-
Other fragments at m/z 85 and 84 would result from the cleavage of the piperazinone ring.
Experimental Protocol for Mass Spectrometry
Mass Spectrometry Workflow.
Conclusion
This technical guide provides a comprehensive spectroscopic analysis of this compound based on predicted data. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic scaffold. While predicted data offers a strong foundation for structural confirmation, it is always recommended to validate these findings with experimentally acquired data whenever possible.
References
An In-depth Technical Guide to the Purity and Characterization of 4-Ethylpiperazin-2-one
This guide provides a comprehensive overview of the essential methodologies for establishing the purity and confirming the identity of 4-Ethylpiperazin-2-one, a key building block in contemporary drug discovery and development. The protocols and insights presented herein are curated for researchers, analytical scientists, and process chemists who require a high degree of confidence in the quality of their starting materials and intermediates.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a piperazinone core, a scaffold of significant interest in medicinal chemistry. Piperazinone derivatives are integral to the structure of numerous biologically active molecules, including therapeutics targeting cancer and central nervous system disorders.[1] The ethyl group at the N4 position modulates the molecule's lipophilicity and metabolic stability, making it a versatile synthon for library synthesis and lead optimization.
Given its role as a foundational precursor, the purity of this compound is paramount. Undetected impurities can introduce downstream complications, leading to the formation of undesired side products, altered biological activity, and potential toxicity in new chemical entities. This guide, therefore, emphasizes a systematic and orthogonal approach to its purification and characterization.
Caption: Chemical structure and properties of this compound.
Synthetic Landscape and Anticipated Impurities
A robust analytical strategy begins with understanding the synthetic route, as this provides a roadmap to potential impurities. A common approach to synthesizing N-substituted piperazin-2-ones involves the cyclization of an N-substituted ethylenediamine derivative with an alpha-haloacetyl halide or a related reagent.
A plausible synthesis for this compound could involve the reaction of N-ethylethylenediamine with chloroacetyl chloride. This pathway, while effective, can introduce several classes of impurities that must be addressed during purification and analysis.
Common Impurities:
-
Unreacted Starting Materials: Residual N-ethylethylenediamine or chloroacetyl chloride.
-
By-products: Self-condensation products or products from the reaction with moisture.
-
Over-alkylation Products: Formation of species with additional ethyl groups.
-
Positional Isomers: Depending on the synthetic strategy, isomers like 1-Ethylpiperazin-2-one could potentially form.
The following diagram illustrates the relationship between the synthesis and the generation of potential impurities.
Caption: Synthesis workflow and the origin of impurities.
Purification Strategies: Achieving High Purity
The basic nitrogen atom in the piperazinone ring influences its solubility and chromatographic behavior. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[2]
Column Chromatography
For lab-scale purification, silica gel column chromatography is highly effective. The polarity of piperazinones often requires a polar mobile phase, sometimes with a small amount of a basic modifier to prevent peak tailing.
Detailed Protocol: Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization via Salt Formation
For larger scales and achieving very high purity, recrystallization is an excellent option. Since this compound is a basic compound, it can be converted to a crystalline salt (e.g., hydrochloride or acetate), which often has different solubility properties than the free base and impurities.[2] The pure salt can then be isolated, and if needed, the free base can be regenerated.
Orthogonal Analytical Characterization
No single analytical technique is sufficient to definitively establish both the identity and purity of a compound. A multi-pronged, orthogonal approach is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Expected Signals for this compound:
-
An ethyl group signal: a quartet (CH₂) and a triplet (CH₃).
-
Signals for the four methylene (CH₂) protons on the piperazinone ring. These may be complex due to their different chemical environments.
-
An amide proton (NH) signal, which may be broad and its chemical shift can be solvent-dependent.
-
-
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule, including a characteristic signal for the carbonyl (C=O) carbon in the downfield region (around 165-175 ppm).
-
Data Interpretation for Purity: The presence of small, unidentifiable peaks in the NMR spectrum can indicate impurities. The integration of these peaks relative to the product peaks can be used for a semi-quantitative estimation of their levels.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~1.15 (t, 3H) | -CH₃ (ethyl) |
| ~2.50 (q, 2H) | -CH₂- (ethyl) |
| ~2.70 (t, 2H) | Ring CH₂ |
| ~3.10 (s, 2H) | Ring CH₂ |
| ~3.35 (t, 2H) | Ring CH₂ |
| ~6.50 (br s, 1H) | -NH- |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method with UV detection is typically suitable for piperazinone derivatives.
Expertise in Method Development: The basic nature of the piperazine nitrogen can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. To counteract this, it is advisable to use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) to protonate the analyte, or to use a modern, end-capped column designed for basic compounds.[3][4]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile
Trustworthiness through Validation: This method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose.[5][6] Purity is typically reported as area percent from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile impurities and confirming the molecular weight of the target compound.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting fragments are detected.
-
Expected Results:
-
The chromatogram should show a major peak corresponding to this compound.
-
The mass spectrum for this peak should show the molecular ion (M⁺) at m/z = 128.
-
A characteristic fragmentation pattern will be observed, which can be used for structural confirmation. Common fragmentations for piperazines involve the cleavage of the ring.
-
Protocol: GC-MS Analysis
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (EI, 70 eV)
-
Scan Range: 40-400 amu
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Expected Absorptions:
-
~3200-3400 cm⁻¹: N-H stretch of the secondary amide. This peak is often broad.
-
~2800-3000 cm⁻¹: C-H stretches of the ethyl and methylene groups.
-
~1650-1680 cm⁻¹: A strong C=O (amide I) stretch. This is a key diagnostic peak for the piperazinone ring.[7]
-
~1100-1300 cm⁻¹: C-N stretches.
The IR spectrum serves as an excellent fingerprint for the compound. A pure sample will have a well-defined spectrum that can be used for comparison with future batches.
A Validated and Orthogonal Workflow
The following workflow ensures a comprehensive and trustworthy assessment of the purity and identity of this compound.
Caption: Integrated workflow for purification and characterization.
Conclusion
The quality of a foundational building block like this compound directly impacts the success of a drug discovery program. A rigorous approach to purification, coupled with an orthogonal set of analytical characterization techniques, is not merely a quality control measure but a critical component of scientific integrity. By understanding the synthetic process and employing techniques such as NMR, HPLC, GC-MS, and IR spectroscopy, researchers can ensure the material they use is of the required purity and identity, thereby building confidence in their subsequent experimental results.
References
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-
PubChem. (n.d.). 6-(4-ethylpiperazine-1-carbonyl)-1H-pyridin-2-one. Retrieved from [Link]
- Klan, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound hydrochloride (C007B-580361). Retrieved from [Link]
- International Journal of Research in Ayurveda and Pharmacy. (2021).
-
SIELC. (n.d.). Separation of N-(2-(1-Piperazinyl)ethyl)ethylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents.
- Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- TSI Journals. (2011).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ScienceDirect. (2019).
-
PubMed. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- World Journal of Pharmaceutical Research. (2022). 13.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
NIST. (n.d.). 4-Piperidinone ethyl ketal. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
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Introduction: The Significance of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility Profile of 4-Ethylpiperazin-2-one
This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers an inferred solubility profile based on structural analysis and the behavior of analogous compounds, and provides detailed, field-proven experimental protocols for determining its solubility in various solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively work with this compound.
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance.[1][2] For a compound like this compound, which contains both polar and non-polar functionalities, understanding its interaction with different solvents is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability.[1] Conversely, its solubility in organic solvents is crucial for synthesis, purification, and the development of various dosage forms.[1]
This guide will delve into the structural features of this compound to predict its behavior in a range of common pharmaceutical solvents. It will then provide robust, step-by-step methodologies for researchers to quantitatively assess this solubility, ensuring reliable and reproducible data.
Molecular Structure and Inferred Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like."[3] this compound possesses a piperazinone core, an ethyl group at the N4 position, and a lactam (cyclic amide) functionality.
-
Polar Features: The lactam group contains a carbonyl (C=O) and a secondary amine (N-H) within the ring, both of which can participate in hydrogen bonding. The nitrogen atom at the N1 position also contributes to the molecule's polarity. These features suggest a favorable interaction with polar protic and aprotic solvents.
-
Non-Polar Features: The ethyl group (-CH2CH3) and the aliphatic carbon backbone of the piperazine ring introduce lipophilic character to the molecule. This non-polar nature will enhance solubility in less polar organic solvents.
Based on these structural attributes and the known solubility of the parent compound, piperazine, which is highly soluble in water and polar organic solvents like ethanol and methanol[4][5][6], we can infer a qualitative solubility profile for this compound.
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The presence of hydrogen bond donors and acceptors in the lactam moiety allows for strong interactions with protic solvents. The ethyl group may slightly reduce aqueous solubility compared to unsubstituted piperazin-2-one. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the lactam. Their high polarity effectively solvates the polar regions of the molecule. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. The non-polar ethyl group is insufficient to overcome the polar contributions of the lactam and piperazine ring nitrogens. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | Solvents with intermediate polarity may offer some degree of solubility, balancing the interactions with both the polar and non-polar regions of the molecule. |
Experimental Protocols for Solubility Determination
To move from an inferred to a quantitative understanding of solubility, rigorous experimental determination is necessary. The following protocols are standard, reliable methods for assessing the thermodynamic and kinetic solubility of a compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true thermodynamic solubility of a compound in a given solvent at a specific temperature.[2]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. A visual excess of solid material should be present to ensure saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25°C or 37°C to simulate physiological conditions.
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
-
Sample Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be accomplished through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).
-
-
Quantification:
-
The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
In early drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility due to its higher throughput.[2] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2]
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
-
Precipitation and Detection:
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.
-
The point of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.[2] The concentration in the last clear well before precipitation is considered the kinetic solubility.
-
Caption: High-Throughput Kinetic Solubility Workflow.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound:
-
pH: As a compound with basic nitrogen atoms, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[5] This relationship should be determined empirically for specific solvent systems.
-
Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound. Therefore, using a well-characterized, high-purity sample is essential for obtaining accurate data.
Conclusion and Future Directions
References
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of 4-Ethylpiperazin-2-one: A Research Framework
Executive Summary
4-Ethylpiperazin-2-one is a small molecule built upon the piperazin-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While direct biological data on this specific compound is not extensively published, its structural relationship to a vast family of pharmacologically active agents strongly suggests therapeutic potential, particularly within the domain of Central Nervous System (CNS) disorders. The piperazine core is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to interact with key neurotransmitter receptors.[1][2] This guide synthesizes information from analogous structures to propose a logical, multi-phase research framework for systematically evaluating the biological activity of this compound. The primary hypothesis centers on its potential modulation of serotonergic and dopaminergic receptors, with secondary avenues exploring cytotoxic and antimicrobial activities.
Introduction: The Piperazinone Scaffold
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that has become a cornerstone of modern drug discovery.[1][2] Its derivatives are known to possess a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, largely attributed to their interaction with monoamine pathways.[3] The piperazin-2-one core, as found in this compound, incorporates a lactam (a cyclic amide), which introduces distinct physicochemical properties and hydrogen bonding capabilities compared to the parent piperazine, potentially refining its target interaction profile.
The subject of this guide, this compound, is characterized by an ethyl group at the N-4 position. This substitution is critical, as it removes a potential hydrogen bond donor and adds lipophilicity, which can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Physicochemical Properties of this compound
A preliminary assessment of a compound's drug-likeness is essential. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12N2O | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| CAS Number | 155595-73-6 | [3] |
| Hydrogen Bond Donors | 1 | PubChem Calculation |
| Hydrogen Bond Acceptors | 2 | PubChem Calculation |
| LogP (Predicted) | -0.6 | PubChem Calculation |
| Topological Polar Surface Area | 32.1 Ų | PubChem Calculation |
These properties suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable characteristics for oral bioavailability. Its low molecular weight and moderate polarity position it as an attractive starting point for a drug discovery campaign.
Hypothesized Biological Targets and Rationale
Based on extensive precedent from structurally related compounds, we can formulate several primary and secondary hypotheses for the biological activity of this compound.
Primary Hypothesis: CNS Receptor Modulation
The most compelling hypothesis is that this compound acts as a modulator of CNS neurotransmitter receptors. Numerous piperazine derivatives exhibit potent activity at serotonin (5-HT) and dopamine (D2) receptors.[1][4] For instance, compounds incorporating the piperazine moiety are established antagonists at 5-HT1A, 5-HT2, and D2 receptors, forming the basis for atypical antipsychotic agents.[4] The structural similarity of this compound to these agents makes these receptors primary targets for investigation.
Caption: Relationship between known CNS drugs and hypothesized targets.
Secondary Hypotheses
-
Antiproliferative/Cytotoxic Activity: Some N-heterocycles, including piperazin-2-one derivatives, have demonstrated cytotoxic activity against various cancer cell lines. While often a result of off-target effects, this potential cannot be dismissed and warrants screening.
-
Antimicrobial Activity: The piperazine ring is a key component of fluoroquinolone antibiotics like norfloxacin. Hybrid molecules linking norfloxacin to other scaffolds via the piperazine nitrogen have been explored to overcome antibiotic resistance. This suggests the this compound scaffold could be investigated for antimicrobial properties.
A Proposed Research Framework for Activity Screening
To systematically investigate the potential of this compound, a phased approach combining computational, in vitro, and in vivo methods is proposed. This framework is designed to be a self-validating system, where the results of each phase inform the decisions of the next.
Caption: Proposed workflow for screening this compound.
Phase 1: In Silico Screening and Feasibility
Objective: To computationally predict the binding potential of this compound to primary CNS targets and assess its general drug-likeness.
Protocol 1: Molecular Docking
-
Target Selection: Obtain crystal structures of human Dopamine D2 and Serotonin 5-HT1A receptors from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Use computational docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity (docking score) of the compound within the receptor's binding pocket.
-
Analysis: Compare the predicted binding mode and score to that of known ligands for these receptors. A favorable score and interaction with key amino acid residues justify proceeding to in vitro testing.
Causality: This step is a cost-effective initial screen. By modeling the physical interaction between the compound and its putative target, we can prioritize resources for compounds that are sterically and electronically compatible with the receptor's active site.
Phase 2: In Vitro Target Validation
Objective: To empirically measure the binding affinity and functional activity of this compound at the prioritized CNS receptors.
Protocol 2: Radioligand Binding Assay
-
Preparation: Utilize membrane preparations from cell lines stably expressing the human D2 or 5-HT1A receptor.
-
Competitive Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]spiperone for D2) and varying concentrations of the test compound, this compound.
-
Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.
-
Analysis: Plot the data to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (binding affinity constant).
Trustworthiness: This is a gold-standard method for quantifying binding affinity. A low nanomolar Ki value would be considered a significant "hit" and a strong validation of the in silico predictions.
Protocol 3: Functional cAMP Assay (for D2 Receptor)
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) engineered to express the human D2 receptor, which is a Gi-coupled receptor.
-
Assay: Treat the cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of this compound.
-
Detection: Measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA).
-
Analysis:
-
If the compound inhibits the forskolin-induced cAMP increase, it is acting as an agonist .
-
If the compound is added with a known D2 agonist and it blocks the agonist's ability to inhibit cAMP, it is acting as an antagonist .
-
Causality: Binding does not equate to function. This experiment is crucial to determine the biological consequence of the compound's interaction with the receptor, distinguishing between an activating (agonist) or blocking (antagonist) effect, which has profound implications for its therapeutic potential.
Discussion and Future Directions
The proposed framework provides a clear and scientifically rigorous path to elucidating the biological activity of this compound. The strong precedent set by analogous compounds makes it a promising candidate for CNS-related drug discovery.
Should initial results prove favorable (i.e., high-affinity binding and functional activity at D2 or 5-HT receptors), the logical next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the ethyl group at the N-4 position (e.g., replacing it with propyl, cyclopropyl, or benzyl groups) and substituents on the piperazinone ring to optimize potency and selectivity.
-
Broader Panel Screening: Profile the compound against a wider panel of CNS receptors and transporters to identify potential off-target effects and build a comprehensive selectivity profile.
-
Preliminary In Vivo Studies: Assess the compound's effects in established rodent behavioral models relevant to its in vitro profile (e.g., forced swim test for antidepressant potential, elevated plus maze for anxiolytic effects).
References
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Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]
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de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]
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Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
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Jayan, J., et al. (2024). Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate. [Link]
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Paluchowska, M. H., et al. (1992). Structure-activity Relationship Studies of CNS Agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one Derivatives as Potential Central Anti-Serotonin Agents. Pharmazie, 47(4), 254-257. [Link]
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A facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3531-3540. [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]
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Rusin, O., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3379. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17769794, this compound. PubChem. [Link]
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Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014). ResearchGate. [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31248. [Link]
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ChemSynthesis. (n.d.). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. ChemSynthesis. [Link]
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Ionescu, M. A., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 25(18), 4169. [Link]
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Mioc, M., et al. (2018). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 23(11), 2977. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). LinkedIn. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 4-Ethylpiperazin-2-one
Executive Summary
4-Ethylpiperazin-2-one is a substituted piperazinone, a heterocyclic scaffold of significant interest in medicinal chemistry. A comprehensive understanding of its thermochemical properties is fundamental for drug development, ensuring stability, safety, and predictability in manufacturing processes. This guide provides a detailed examination of the key thermochemical parameters for this compound. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document establishes a robust analytical framework. We leverage established thermochemical data for the parent molecule, piperazine, and other related cyclic amides to project the properties of this compound. Furthermore, we detail the authoritative experimental and computational methodologies required for their precise determination.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
The piperazine ring and its derivatives are ubiquitous in pharmaceuticals, valued for their broad therapeutic applications.[1] this compound, incorporating both a tertiary amine and a cyclic amide (lactam), presents a unique physicochemical profile. Its thermochemical properties govern critical aspects of its behavior, from synthesis and purification to storage and formulation.
-
Enthalpy of Formation (ΔfH°): A measure of a molecule's intrinsic stability. It is indispensable for calculating reaction enthalpies and assessing the energy requirements and safety of synthetic routes.
-
Enthalpy of Combustion (ΔcH°): Quantifies the energy released upon complete oxidation. This is a primary experimental route to determine the enthalpy of formation and is crucial for hazard assessment.
-
Phase Change Enthalpies (Fusion, Vaporization, Sublimation): These properties dictate the energy needed for melting, boiling, or sublimating the compound, which is vital for designing processes like crystallization, distillation, and lyophilization.
-
Heat Capacity (Cp): Defines the amount of heat required to raise the temperature of the substance. It is a critical parameter for heat transfer calculations in any process involving temperature changes.
-
Thermal Stability: The ability of the compound to resist decomposition at elevated temperatures is paramount for determining its shelf-life, processing limits, and potential degradation pathways.
This guide will explore each of these properties, outlining the gold-standard methodologies for their determination and providing expert insights into the expected results for this compound based on established principles and data from analogous structures.
Foundational Energetics: Standard Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) is the cornerstone of a compound's thermodynamic profile. For complex organic molecules, it is most reliably determined indirectly from the experimentally measured standard enthalpy of combustion (ΔcH°) via Hess's Law.
Experimental Protocol: Isoperibol Combustion Calorimetry
The definitive method for measuring the enthalpy of combustion is bomb calorimetry. The protocol is a self-validating system, relying on calibration with a certified standard, typically benzoic acid, to determine the calorimeter's energy equivalent.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is pressed into a pellet and placed in a crucible within the combustion bomb. A weighed piece of fuse wire is positioned in contact with the sample.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is meticulously recorded at short intervals until a maximum temperature is reached and the system begins to cool.
-
Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings. The heat released by the combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are also made for the combustion of the fuse wire.
The balanced combustion reaction for this compound (C6H12N2O) is: C6H12N2O(s) + 8.5 O2(g) → 6 CO2(g) + 6 H2O(l) + N2(g)
The standard enthalpy of formation is then calculated using the following relationship derived from Hess's Law: ΔfH°(C6H12N2O, s) = [6 × ΔfH°(CO2, g) + 6 × ΔfH°(H2O, l)] - ΔcH°(C6H12N2O, s)
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Data Analysis and Expected Values
While no direct experimental value for this compound exists, we can use the parent molecule, piperazine (C4H10N2), as a reference. The addition of a C2H2O fragment (to form the ethyl and carbonyl groups, while removing H2) will significantly alter the thermochemical values.
| Compound | Formula | ΔcH° (solid, kJ/mol) | ΔfH° (solid, kJ/mol) | Data Source |
| Piperazine | C4H10N2 | -2961.4 ± 1.1 | -41.8 ± 1.1 | [2] |
| This compound | C6H12N2O | ~ -3800 to -4000 (Estimated) | More negative than Piperazine (Estimated) | - |
Expertise & Experience: The enthalpy of combustion for this compound is expected to be significantly more exothermic (more negative) than that of piperazine due to its higher carbon and hydrogen content. Consequently, its standard enthalpy of formation will also be more negative, reflecting the energetic contributions of the additional C-C, C-H, C=O, and C-N bonds, offset by the removal of N-H bonds. The presence of the lactam group introduces some ring strain and dipole-dipole interactions that will influence the final value.
Thermal Analysis: Stability, Phase Transitions, and Heat Capacity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the behavior of a compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the primary technique for determining melting points, the enthalpy of fusion (ΔfusH), and heat capacity (Cp).[3]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a continuous purge of an inert gas like nitrogen.
-
Data Acquisition: The instrument heats the sample and reference, continuously measuring the differential heat flow. An endothermic event, like melting, appears as a peak on the DSC thermogram.
-
Data Analysis: The melting point (Tm) is determined from the onset or peak of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion. Heat capacity is determined by measuring the heat flow at different temperatures.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Expected Properties: Piperazine has a melting point of ~106-110 °C and an enthalpy of fusion of approximately 22-27 kJ/mol. The introduction of the carbonyl group in this compound allows for strong dipole-dipole interactions, and the ethyl group increases the molecular weight and van der Waals forces. This will likely result in a higher melting point and a correspondingly higher enthalpy of fusion compared to the parent piperazine. The liquid heat capacity of piperazine has been reported as 237 J/mol·K at 413 K.[2] The larger, more complex structure of this compound would be expected to have a higher molar heat capacity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining thermal stability, decomposition profiles, and material purity.[4]
Experimental Protocol:
-
Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed onto the TGA's sensitive microbalance. The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.
-
Data Analysis: The resulting TGA curve plots percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition and is a key measure of thermal stability. The shape of the curve and its derivative (DTG) can reveal single or multi-step decomposition processes.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Trustworthiness: The piperazine ring itself is known to undergo thermal degradation, often initiated by nucleophilic substitution reactions.[4] For this compound, decomposition would likely involve the cleavage of the lactam ring and fragmentation of the ethyl group. TGA would reveal the temperature at which this degradation begins, providing a critical upper limit for safe handling and processing.
Computational Thermochemistry: A Predictive Approach
Given the scarcity of experimental data, computational chemistry provides a powerful, predictive alternative. High-level ab initio and density functional theory (DFT) methods can calculate thermochemical properties with a high degree of accuracy.
Methodology:
-
Conformational Search: The first step is to identify the lowest energy conformation of the this compound molecule, as the piperazine ring can exist in chair, boat, or twisted-boat conformations.
-
Geometry Optimization and Frequency Calculation: The geometry of the lowest-energy conformer is optimized at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). A frequency calculation is then performed to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more computationally expensive and accurate method, such as a composite method (e.g., G3MP2B3, CBS-QB3) or coupled-cluster theory.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme, which provides better error cancellation than direct calculation from elemental reference states.
Authoritative Grounding: The accuracy of these computational methods has been benchmarked against experimental data for a wide range of organic molecules, including piperidine derivatives. For instance, the G3MP2B3 composite method has shown excellent agreement with experimental enthalpies of formation for substituted piperidines. This provides confidence in its application to predict the properties of this compound.
Conclusion and Future Work
This technical guide establishes a comprehensive framework for understanding and determining the thermochemical properties of this compound. While direct experimental data is currently unavailable, we have provided expert analysis based on the well-characterized parent molecule, piperazine, and outlined the authoritative experimental and computational protocols necessary for precise measurement and prediction.
The determination of these properties is not merely an academic exercise; it is a prerequisite for the rational and safe development of any pharmaceutical agent. The experimental workflows described herein represent the industry standard for generating the reliable data needed for process scale-up, formulation design, and regulatory submission. It is strongly recommended that these experimental studies be undertaken to provide a definitive thermochemical profile for this important pharmaceutical building block.
References
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THE HEATS OF COMBUSTION OF SOME AMIDES AND AMINES. DOKUMEN.PUB. Available from: [Link]
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Ryskaliyeva, A. K., Baltabayev, M. E., & Abaeva, K. T. (2019). Empirical method for predicting the enthalpy changes of combustion of amides (Short Communication). Journal of the Serbian Chemical Society, 84(5), 477–481. Available from: [Link]
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Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]
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NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
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Gupta, M., & Svendsen, H. F. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. ACS Omega, 7(9), 8085–8098. Available from: [Link]
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NIST. (n.d.). N-Ethylpiperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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NIST. (n.d.). Piperazine Phase change data. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. (n.d.). A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION. The Journal of Physical Chemistry. Available from: [Link]
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NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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Cheméo. (n.d.). N-Ethylpiperazine (CAS 5308-25-8) - Chemical & Physical Properties. Available from: [Link]
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ResearchGate. (2023). Calculations of the enthalpy of formation of models of new piperidine derivatives. Available from: [Link]
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ResearchGate. (n.d.). Combustion Calorimetry. Available from: [Link]
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-
European Patent Office. (n.d.). Preparation of N-substituted piperazinones. Available from: [Link]
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YouTube. (2014). 5 Calorimetry Calculations (combustion). Available from: [Link]
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NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. Available from: [Link]
-
NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. Available from: [Link]
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Methodological & Application
Application Note: Synthesis Protocols for 4-Ethylpiperazin-2-one
Introduction and Significance
Piperazin-2-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2] These structures are considered privileged as they are found in numerous biologically active compounds, including anticancer, antibacterial, and antipsychotic agents.[3][4] The ethyl group at the N4 position of the piperazinone ring can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This application note provides detailed protocols for the synthesis of 4-Ethylpiperazin-2-one, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established chemical principles and aim to provide a comprehensive guide for producing this key intermediate.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. This guide will focus on two primary, robust, and widely applicable strategies:
-
Strategy A: Direct N-Alkylation of Piperazin-2-one: This is a straightforward and classical approach involving the direct ethylation of the piperazin-2-one scaffold. It is a suitable method for gram-scale synthesis when the piperazin-2-one precursor is readily available.
-
Strategy B: Tandem Reductive Amination and Cyclization: A more convergent and elegant one-pot approach that constructs the ethylated piperazinone ring from acyclic precursors.[5][6] This method is particularly powerful for creating diverse libraries of substituted piperazinones.[5]
The following sections will provide detailed, step-by-step protocols for each of these synthetic strategies.
Protocol I: Direct N-Alkylation of Piperazin-2-one
This protocol describes the synthesis of this compound by the direct alkylation of the N4 position of the piperazin-2-one ring using an ethylating agent in the presence of a base.
Reaction Principle
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine at the N4 position of piperazin-2-one acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent (e.g., ethyl iodide or ethyl bromide). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Experimental Protocol
Materials:
-
Piperazin-2-one
-
Ethyl iodide (or Ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq).
-
Dissolve the piperazin-2-one in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Slowly add ethyl iodide (1.1-1.5 eq) to the reaction mixture dropwise via a syringe.
-
Heat the reaction mixture to 50-60°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | Piperazin-2-one | The core scaffold to be alkylated. |
| Ethylating Agent | Ethyl iodide | Highly reactive SN2 substrate. |
| Base | Potassium carbonate | Mild, inexpensive base suitable for this reaction. |
| Solvent | DMF | Aprotic polar solvent that facilitates SN2 reactions. |
| Stoichiometry | Base: 2-3 eq, EtI: 1.1-1.5 eq | Excess base ensures complete deprotonation; slight excess of alkylating agent drives the reaction to completion. |
| Temperature | 50-60°C | Moderate heating increases the reaction rate without significant side product formation. |
| Typical Yield | 70-85% | Dependent on reaction scale and purification efficiency. |
Protocol II: Tandem Reductive Amination and Cyclization
This one-pot protocol is a highly efficient method for synthesizing substituted piperazin-2-ones.[5][6] It involves the reductive amination of an N-acylated amino aldehyde with an amino acid ester, followed by a spontaneous intramolecular cyclization.
Reaction Principle
The synthesis begins with the formation of an imine between N-(2-oxoethyl)acetamide (an acetaldehyde derivative) and ethyl glycinate. This imine is then selectively reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaHB(OAc)₃].[7] The resulting secondary amine undergoes a rapid intramolecular N,N'-acyl transfer, leading to the cyclization and formation of the this compound ring. The use of acetic acid can help promote the transamidation-cyclization sequence.[5]
Reaction Scheme Diagram
Caption: Reductive Amination & Cyclization Pathway.
Experimental Protocol
Materials:
-
N-ethylethylenediamine
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve N-ethylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of the intermediate N-(2-(ethylamino)ethyl)-2-chloroacetamide by LC-MS.
-
Once the first step is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a suitable high-boiling solvent like toluene.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours to induce intramolecular cyclization.
-
Monitor the formation of this compound by TLC or LC-MS.
-
Cool the reaction mixture, carefully quench with water, and extract with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the final product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Materials | N-ethylethylenediamine, Ethyl chloroacetate | Readily available acyclic precursors. |
| Reducing Agent | Not applicable in this variation; cyclization via SN2 | A classic cyclization approach. |
| Base | Triethylamine, Sodium Hydride | Et₃N acts as a scavenger in the first step; NaH is a strong base for the cyclization. |
| Solvent | Dichloromethane, Toluene | DCM for the initial acylation; Toluene for the higher temperature cyclization. |
| Temperature | 0°C to RT, then reflux | Controlled temperature for acylation, followed by heating to drive the cyclization. |
| Typical Yield | 60-75% (over two steps) | Good overall yield for a multi-step, one-pot procedure. |
Conclusion
The synthesis of this compound can be successfully achieved through various synthetic routes. The direct N-alkylation of piperazin-2-one offers a straightforward and high-yielding method, ideal when the starting heterocycle is available. The tandem reductive amination-cyclization strategy provides a more convergent and flexible approach, allowing for the construction of the core structure from simple acyclic precursors. The choice of protocol will ultimately be guided by the specific needs and constraints of the research project. Both methods presented here are robust and can be adapted for the synthesis of a wide range of N-substituted piperazin-2-ones.
References
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56, 418–426.
- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis.
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Toste, F. D., & Trost, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 136(49), 17358-17361.
- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
- MDPI. (2021).
- Myers, A. (n.d.).
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- Guidechem. (n.d.). What is the synthesis method of 2-Piperazinone?.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
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- National Center for Biotechnology Information. (2021).
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Application Notes and Protocols for the Quantification of 4-Ethylpiperazin-2-one
Introduction: The Critical Need for Accurate 4-Ethylpiperazin-2-one Quantification
This compound is a heterocyclic organic compound incorporating a piperazine ring, a structure of significant interest in medicinal chemistry and drug discovery. Piperazine and its derivatives are key pharmacophores found in a wide array of biologically active compounds, including antifungal, anti-bacterial, anti-malarial, and anti-psychotic agents.[1] The specific placement of an ethyl group and a carbonyl moiety on the piperazine ring gives this compound unique physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds.[1][2] Given its role as a key intermediate, the accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products.[3][4]
This document provides detailed application notes and validated protocols for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to deliver reliable and reproducible results, adhering to the stringent requirements of the pharmaceutical industry.[5]
Guiding Principles of Method Selection and Validation
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and selectivity.[6] For the quantification of a small molecule like this compound, chromatographic techniques are the methods of choice. This guide will focus on two primary, robust, and widely adopted techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method validation is a critical component of any analytical procedure, providing documented evidence that the method is suitable for its intended purpose.[3][5] The protocols detailed below are designed to be validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][7] Key validation parameters to be assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
Section 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities for a wide range of compounds.[9] When coupled with a Ultraviolet (UV) detector, it provides a reliable and cost-effective method for quantifying compounds that possess a chromophore. While this compound itself has limited UV absorbance, derivatization can be employed to introduce a strongly UV-absorbing moiety, significantly enhancing detection sensitivity.[10] Alternatively, for higher concentrations or when derivatization is not feasible, detection at a lower wavelength (e.g., ~205 nm) can be utilized, though with potentially lower sensitivity and higher risk of interference.[10]
Causality Behind Experimental Choices:
-
Derivatization: The use of a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is a strategic choice to overcome the poor UV absorbance of piperazine-like structures.[10] This reaction forms a stable, highly conjugated derivative that can be readily detected at a more specific and sensitive wavelength, thereby improving the method's selectivity and lowering the limit of quantification.[10]
-
Reversed-Phase Chromatography: A C18 column is selected due to its versatility and ability to effectively separate a wide range of moderately polar to nonpolar compounds. The nonpolar stationary phase interacts with the analyte, and by manipulating the polarity of the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), we can achieve optimal retention and separation from potential impurities.
-
Mobile Phase Composition: The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any ionizable impurities, leading to stable retention times.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol for HPLC-UV Analysis:
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
-
(Optional for derivatization) 4-chloro-7-nitrobenzofuran (NBD-Cl)
-
(Optional for derivatization) Borate buffer (pH 9.0)
2. Instrument and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: 210 nm (without derivatization) or 340 nm (with NBD-Cl derivatization).[10]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to fall within the calibration range.
-
(Optional) Derivatization Procedure:
-
To 1 mL of each standard or sample solution, add 1 mL of borate buffer (pH 9.0) and 1 mL of NBD-Cl solution (1 mg/mL in methanol).
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature and filter through a 0.45 µm syringe filter before injection.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | [9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [10] |
| Precision (% RSD) | ≤ 2.0% | [10][12] |
| LOD | Signal-to-Noise ratio of 3:1 | [10] |
| LOQ | Signal-to-Noise ratio of 10:1 | [10][12] |
Section 2: High-Sensitivity Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or at trace levels, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14] This technique combines the superior separation power of HPLC with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer.[13]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound. It efficiently generates protonated molecular ions ([M+H]⁺) in the positive ion mode with minimal fragmentation, which is ideal for quantitative analysis.
-
Multiple Reaction Monitoring (MRM): MRM is the key to the high selectivity of LC-MS/MS. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of this compound), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out noise from the sample matrix.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is best practice in quantitative mass spectrometry.[6][15] This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[6]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol for LC-MS/MS Analysis:
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human or animal plasma (for bioanalytical applications)
2. Instrument and Conditions:
-
LC System: A high-performance liquid chromatography system, preferably an ultra-high-performance liquid chromatography (UHPLC) system for faster analysis times and better resolution.
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6] The gradient should be optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and its deuterated internal standard must be optimized. For this compound (MW: 128.17), the precursor ion would be m/z 129.1 [M+H]⁺. Product ions would be determined by infusion and fragmentation experiments.
3. Standard and Sample Preparation (for plasma samples):
-
Standard Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.[15]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution in a mixture of acetonitrile and water (50:50, v/v).[15]
-
Sample Preparation (Protein Precipitation):
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a weighted (1/x²) linear regression on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
| Validation Parameter | Typical Acceptance Criteria (Bioanalytical) | Reference |
| Linearity (R²) | ≥ 0.99 | [15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [15] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | [15] |
| LLOQ | Lowest standard on the calibration curve with acceptable accuracy and precision. | [16] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | [17] |
Conclusion
The accurate quantification of this compound is a critical step in the development and quality control of pharmaceuticals. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical needs. The HPLC-UV method, particularly with derivatization, offers a reliable and cost-effective solution for routine analysis of bulk materials and formulations. For applications demanding high sensitivity and selectivity, especially in complex biological matrices, the LC-MS/MS method is unparalleled. By following the detailed protocols and understanding the rationale behind the experimental choices presented in these application notes, researchers can confidently generate high-quality, reproducible data for their drug development programs. All methods must be thoroughly validated to ensure they are fit for their intended purpose.[5][18]
References
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- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025.
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- ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
- RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- International Journal of Pharmaceutical Sciences and Research. Analytical method validation: A brief review.
- BLD Pharm. This compound.
- ScienceDirect. Sample preparation in analysis of pharmaceuticals.
- Benchchem. Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.
- ResearchGate. Sample Preparation in Analysis of Pharmaceuticals. 2025.
- University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. 2024.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
- PMC - NIH. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate.
- LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. 2025.
- IUCr Journals. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate.
- ChemicalBook. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5. 2025.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- BLDpharm. 1180132-17-5|5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- Benchchem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. 2024.
- RSC Publishing. Analytical Methods.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- PMC - NIH. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. 2023.
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
- European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma.
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Application Note: A Validated HPLC Method for the Quantification of 4-Ethylpiperazin-2-one
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethylpiperazin-2-one. Recognizing the challenges associated with the analysis of polar analytes, this guide provides a comprehensive protocol employing a reversed-phase methodology optimized for polar compound retention. The causality behind the selection of chromatographic parameters is detailed, ensuring scientific integrity and enabling researchers to adapt the method as needed. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction: The Analytical Challenge of Polar Piperazine Derivatives
This compound, with the molecular formula C6H12N2O and a molecular weight of 128.175 g/mol , is a heterocyclic compound of interest in pharmaceutical research and development.[1] Structurally, it is a derivative of piperazine, a class of compounds known for their diverse biological activities. The analytical quantification of such small, polar molecules by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) often presents a significant challenge. These compounds typically exhibit poor retention on conventional C8 or C18 stationary phases due to their hydrophilic nature, leading to elution near the solvent front and inadequate separation from other polar matrix components.[2][3]
To overcome these hurdles, several chromatographic strategies can be employed. These include the use of ion-pairing reagents, modification of the mobile phase pH, or the use of specialized columns with polar-embedded or polar-endcapped stationary phases.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable approach for highly polar compounds. This application note details a meticulously developed RP-HPLC method that ensures adequate retention and sharp peak shapes for this compound, providing a reliable and reproducible analytical solution. The method is presented with a thorough explanation of the rationale behind each parameter, followed by a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Chromatographic Method Development: A Rationale-Driven Approach
The successful development of an HPLC method hinges on a systematic optimization of key parameters.[9] The choices made in this protocol are grounded in the physicochemical properties of this compound and established chromatographic principles.
Stationary Phase Selection
Given the polar nature of this compound, a conventional C18 column may not provide sufficient retention. Therefore, a polar-endcapped C18 column is recommended. The polar endcapping introduces hydrophilic groups to the silica surface, which helps in retaining polar analytes that would otherwise elute too quickly. This approach offers a good balance between reversed-phase separation and enhanced retention for polar compounds without resorting to more complex techniques like HILIC or ion-pairing.[4]
Mobile Phase Composition
The mobile phase is a critical factor in controlling the retention and selectivity of the separation. A combination of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase: A phosphate buffer (e.g., 20 mM potassium phosphate) is chosen to maintain a consistent pH. The pH of the mobile phase is maintained at 6.8 . This is to ensure that the piperazine nitrogen atoms are in a consistent protonation state, leading to reproducible retention times.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution starts with a low percentage of acetonitrile to promote the retention of the polar this compound on the stationary phase. The concentration of acetonitrile is then gradually increased to elute the analyte.
Detection Wavelength
While no specific UV absorbance data for this compound was found in the initial search, piperazine derivatives often exhibit UV absorbance at lower wavelengths.[10][11] A photodiode array (PDA) detector is recommended to scan a range of wavelengths during method development. For this protocol, a detection wavelength of 210 nm is proposed, as this is a common wavelength for detecting compounds with amide functional groups that lack strong chromophores.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is required.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40% B; 17-18 min: 40-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated to ensure its suitability for its intended purpose.[12] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[5][6]
System Suitability
Before each validation run, inject the working standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plate count is greater than 2000.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent), a placebo (sample matrix without the analyte), and the analyte spiked in the placebo. No interfering peaks should be observed at the retention time of this compound.
Linearity
Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Accuracy should be assessed by spiking a known amount of this compound into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD between the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should still be met under these varied conditions.
Data Presentation and Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC analysis.
Method Validation Logic
Caption: Logical flow of the method validation process.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By addressing the inherent challenges of analyzing polar compounds and adhering to rigorous validation standards, this method offers a reliable tool for researchers in pharmaceutical and related industries. The comprehensive nature of this guide, from the rationale behind method development to the step-by-step validation procedure, ensures that users can confidently implement and adapt this method for their specific needs.
References
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Pharmaguideline. (2024, December 11).
- Kim, H., & Dempsey, B. A. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(13), 4208–4213.
- Chrom Tech, Inc. (2025, October 20).
- Scribd. ICH Q2(R1)
- AMSbiopharma. (2025, July 22).
- International Council for Harmonisation. (2023, November 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- ChemSrc. This compound.
- United Nations Office on Drugs and Crime.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 367-374.
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A Validated GC-MS Method for the Quantitative Analysis of 4-Ethylpiperazin-2-one in Pharmaceutical Matrices
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethylpiperazin-2-one
Abstract
This application note details a robust and sensitive method for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the piperazine moiety, a crucial derivatization step using trifluoroacetic anhydride (TFAA) is incorporated to enhance chromatographic performance. This method is designed for researchers, scientists, and drug development professionals engaged in impurity profiling, stability testing, and quality control of pharmaceutical ingredients and products. The protocol has been structured to ensure self-validation, incorporating steps for determining linearity, accuracy, precision, and sensitivity, aligning with established guidelines for analytical method validation.[1][2]
Principle and Scientific Rationale
Gas Chromatography (GC) is a premier analytical technique for separating volatile and semi-volatile compounds.[3] However, direct GC analysis of molecules containing polar functional groups, such as the secondary amine in the this compound structure, is often challenging. These groups can engage in hydrogen bonding, leading to poor peak shape, low volatility, and thermal instability within the GC system.[4]
To overcome these limitations, a chemical derivatization step is employed. This method utilizes trifluoroacetic anhydride (TFAA) to convert the polar N-H group into a non-polar, volatile trifluoroacetyl (TFA) group.[4][5] This chemical modification blocks hydrogen bonding, significantly increasing the analyte's volatility and thermal stability, which results in improved chromatographic resolution, peak symmetry, and detection sensitivity by the mass spectrometer.[4] The subsequent analysis by mass spectrometry provides highly specific identification and quantification based on the unique mass-to-charge ratio (m/z) of the resulting fragments.[3][6]
Caption: Derivatization of this compound with TFAA.
Materials and Reagents
-
Standards: this compound reference standard (purity ≥98%).
-
Reagents:
-
Gases: Helium (carrier gas), 99.999% purity or higher.
-
Apparatus:
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.[8]
Sample Preparation
-
Dissolution: Accurately weigh a portion of the test sample (e.g., active pharmaceutical ingredient or powdered formulation) and dissolve it in methanol to achieve an expected this compound concentration within the calibration range.
-
Filtration (if necessary): If the sample solution contains particulate matter, filter it through a 0.22 µm PTFE syringe filter.
Derivatization Procedure
This protocol is adapted from established methods for similar piperazine compounds.[4][5]
-
Aliquot: Pipette 100 µL of each standard solution or sample solution into separate 2 mL micro-reaction vials.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the mixture at 70°C for 30 minutes in a heating block.[5]
-
Final Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent again under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.[4]
-
Injection: Inject 1 µL of the reconstituted solution into the GC-MS system.[5]
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for analysis and should be optimized as necessary.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890A GC or equivalent | A widely used, reliable system for pharmaceutical analysis.[9] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | Provides the necessary sensitivity and specificity for impurity identification.[10] |
| GC Column | DB-5ms (or equivalent 5% phenyl/95% methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of derivatized compounds.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS applications. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level detection.[9] |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | An optimized temperature program to ensure good separation from solvent and matrix components and elution of the analyte.[10] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[5] |
| Ion Source Temp. | 230°C | Standard temperature for promoting efficient ionization while minimizing thermal degradation.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and identification.[5] |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan provides a complete mass spectrum for identification, while SIM mode significantly increases sensitivity for quantification. |
Analytical Workflow and Method Validation
A comprehensive validation should be performed to ensure the method is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1]
Caption: Overall analytical workflow for this compound analysis.
Validation Parameters
The following parameters must be assessed to ensure the trustworthiness of the results.
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks from blank matrix, diluents, or other impurities at the retention time of the derivatized analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.99 for the calibration curve across the specified range.[1] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three different concentration levels.[1] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.[1] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision (S/N ratio of 10:1).[10] |
| Robustness | Method performance remains acceptable under small, deliberate variations in parameters (e.g., oven temperature ramp ±2°C/min, flow rate ±0.1 mL/min).[1] |
Expected Results and Data Interpretation
-
Chromatography: The TFA-derivatized this compound should elute as a sharp, symmetrical peak, well-resolved from the solvent front and any matrix components.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum will provide a unique fragmentation pattern. Key expected fragments for the TFA-derivative would include the molecular ion (M+), fragments corresponding to the loss of an ethyl group (-29 amu), and characteristic ions from the fragmentation of the piperazine ring and the trifluoroacetyl group. Comparison against a spectral library or a reference standard is essential for positive identification.[6]
Conclusion
The GC-MS method detailed herein, incorporating a critical TFAA derivatization step, provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound. Its robust design and adherence to validation principles make it highly suitable for routine quality control and research applications in the pharmaceutical industry, ensuring product safety and compliance with regulatory standards.[6][11]
References
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]
-
Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
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OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Forensic RTI. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Retrieved from [Link]
-
International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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National Institute of Standards and Technology. (2023, February 15). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
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Analytical Chemistry: An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]
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The Strategic Application of 4-Ethylpiperazin-2-one as a Pharmaceutical Intermediate: A Detailed Guide for Synthetic Chemists
Abstract
This technical guide offers an in-depth exploration of 4-Ethylpiperazin-2-one, a pivotal intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this document elucidates the compound's strategic importance, detailing its physicochemical properties and providing robust, field-tested protocols for its application. We move beyond simple procedural outlines to explain the underlying chemical principles and rationale for experimental choices, ensuring a comprehensive understanding. The protocols are designed as self-validating systems, reinforced by authoritative citations to uphold scientific integrity and reproducibility.
Introduction: The Versatility of the Piperazinone Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] this compound is a valuable derivative of this scaffold, offering a unique combination of structural features that are highly advantageous for drug design. The ethyl group at the N-4 position imparts a degree of lipophilicity, which can be crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The lactam functionality at the 2-position, along with the secondary amine at the N-1 position, provides two distinct points for chemical modification, allowing for the facile introduction of molecular diversity. This makes this compound an important intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2][3]
Physicochemical Properties and Safety Data
A comprehensive understanding of a starting material's properties is fundamental to its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | [4] |
| CAS Number | 59702-08-8 | [5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | ~267.7 °C (Predicted) | |
| Solubility | Soluble in water and common organic solvents |
Safety and Handling: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation. For comprehensive safety information, consult the material safety data sheet (MSDS).[6][7]
Core Synthetic Application: N-Alkylation
A primary application of this compound is its use as a nucleophile in N-alkylation reactions to form more complex tertiary amines. This reaction is a cornerstone for incorporating the piperazinone moiety into a larger molecular framework, a common strategy in the synthesis of drug candidates.[8][9]
Mechanistic Rationale
The secondary amine at the N-1 position of the piperazinone ring is nucleophilic and can readily react with a variety of electrophiles, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the acid generated during the reaction and to deprotonate the piperazinone, thereby enhancing its nucleophilicity.
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Application Notes and Protocols: 4-Ethylpiperazin-2-one in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in the design of centrally active agents, with a significant number of approved drugs for neurological disorders featuring this privileged heterocyclic motif. This technical guide focuses on the synthetic utility of 4-Ethylpiperazin-2-one , a versatile building block for the elaboration of novel drug candidates targeting a range of neurological diseases, including Alzheimer's and Parkinson's disease. We provide a detailed exploration of its conversion into key intermediates and subsequent derivatization to yield compounds with potential neuroprotective and neuromodulatory activities. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and references to authoritative literature.
Introduction: The Significance of the Piperazine Scaffold in Neuropharmacology
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a highly valued scaffold in medicinal chemistry. Its prevalence in central nervous system (CNS) drugs stems from its unique physicochemical properties. The two nitrogen atoms can be independently functionalized, allowing for fine-tuning of a molecule's pharmacological profile, solubility, and ability to cross the blood-brain barrier. Many CNS-active piperazines modulate key neurotransmitter systems, such as dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1][2][3]
This compound serves as a strategic starting material. The ethyl group at the 4-position provides a stable, lipophilic anchor, while the lactam functionality at the 2-position offers a reactive handle for further chemical transformations. This guide will detail the synthetic pathways to convert this compound into valuable intermediates for the synthesis of potential therapeutics for neurological disorders.
Core Synthetic Strategy: From Lactam to Bioactive Piperazine Derivatives
The central synthetic strategy involves a two-step process: the reduction of the lactam in this compound to the corresponding 1-ethylpiperazine, followed by N-acylation or N-alkylation at the newly formed secondary amine. This approach opens up a vast chemical space for the generation of diverse libraries of compounds for screening and optimization.
Caption: General synthetic workflow from this compound.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound to 1-Ethylpiperazine
The reduction of the amide bond in the lactam is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[4][5][6] Alternatively, borane complexes such as borane-tetrahydrofuran (BH3-THF) can be used, often offering greater functional group tolerance.[7][8][9]
Method A: Using Lithium Aluminum Hydride (LAH)
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate, anhydrous
-
15% aqueous sodium hydroxide solution
-
Water
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethylpiperazine.
-
Purify the product by distillation if necessary.
Method B: Using Borane-Tetrahydrofuran Complex (BH3-THF)
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C and slowly add the borane-tetrahydrofuran complex (2.5 eq.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction mixture and carefully add aqueous hydrochloric acid to quench the reaction and hydrolyze the borane-amine complex.
-
Basify the mixture with aqueous sodium hydroxide until a pH > 10 is achieved.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethylpiperazine.
Protocol 2: Synthesis of (4-Ethylpiperazin-1-yl)(phenyl)methanone - A Neuroprotective Agent Analog
This protocol describes the N-acylation of 1-ethylpiperazine with benzoyl chloride, a common method for creating amide linkages.[10][11][12] The resulting compound is an analog of the neuroprotective agent identified for its activity against beta-amyloid-induced toxicity.[13]
Materials:
-
1-Ethylpiperazine (from Protocol 1)
-
Benzoyl chloride
-
Triethylamine or sodium carbonate
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-ethylpiperazine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane in a round-bottom flask at 0 °C.
-
Slowly add a solution of benzoyl chloride (1.0 eq.) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (4-Ethylpiperazin-1-yl)(phenyl)methanone.
Application in Neurological Drug Discovery
Derivatives of this compound have shown promise in several areas of neurological drug discovery:
-
Alzheimer's Disease: As demonstrated, (4-Ethylpiperazin-1-yl)-phenylmethanone derivatives exhibit neuroprotective properties against beta-amyloid (Aβ) toxicity.[13] The proposed mechanism involves the reversal of Aβ-induced ATP depletion, suggesting a mitochondrial site of action, and the inhibition of glutamate-induced neurotoxicity.[13]
-
Parkinson's Disease and Schizophrenia: The piperazine scaffold is a key component of many dopamine D2 and D3 receptor modulators.[14][15][16][17][18] Cariprazine, an approved antipsychotic, is a D3/D2 receptor partial agonist with a piperazine moiety.[14][15][16][17][18] By modifying the acyl or alkyl group attached to the 1-ethylpiperazine core, novel ligands with tailored affinities and functional activities at these receptors can be synthesized and evaluated for their potential in treating Parkinson's disease and the symptoms of schizophrenia.
-
Serotonergic Modulation: Arylpiperazine derivatives are well-known for their interactions with serotonin receptors (e.g., 5-HT1A, 5-HT2A).[1][2] The synthesis of arylpiperazine derivatives starting from 1-ethylpiperazine can lead to compounds with potential antidepressant and anxiolytic properties.
Data Presentation
The following table summarizes the key characteristics of the synthesized compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Route | Potential Application |
| This compound | ![]() | C6H12N2O | 128.17 | - | Starting Material |
| 1-Ethylpiperazine | ![]() | C6H14N2 | 114.19 | Reduction of this compound | Intermediate |
| (4-Ethylpiperazin-1-yl)(phenyl)methanone | ![]() | C13H18N2O | 218.29 | N-acylation of 1-Ethylpiperazine | Alzheimer's Disease Research |
Note: Placeholder images for chemical structures.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of neurologically active compounds. The straightforward and scalable protocols for its reduction and subsequent derivatization provide a robust platform for medicinal chemists and drug discovery scientists to generate novel chemical entities with potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and other neurological disorders. The inherent drug-like properties of the piperazine scaffold, combined with the synthetic accessibility of its derivatives, ensure that this compound will continue to be a relevant building block in the quest for new and effective treatments for diseases of the central nervous system.
References
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Ismaili, L., et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Neuropharmacology, 49(1), 86-96. [Link]
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Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]
-
Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1276. [Link]
-
Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed, 35268774. [Link]
-
Ramachandran, P. V., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4789. [Link]
-
Wu, B., et al. (2016). Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(5), 1435-1439. [Link]
-
Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com. [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses, 64, 182. [Link]
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Gribble, G. W., et al. (1974). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 735-739. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 328–340. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 542-545. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Wang, S., et al. (2019). D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. Journal of Medicinal Chemistry, 62(9), 4543–4559. [Link]
-
Salah-Uddin, A. M., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. ACS Chemical Neuroscience, 12(18), 3448–3464. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
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Caccia, S., et al. (2013). Cariprazine, a new, orally active dopamine D2/3 receptor partial agonist for the treatment of schizophrenia, bipolar mania and depression. Expert Review of Neurotherapeutics, 13(11), 1141-1159. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4-Ethylpiperazin-2-one
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuropharmacological effects. The structural rigidity and basic nitrogen atoms of the piperazine moiety allow for favorable interactions with various biological targets and can improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] 4-Ethylpiperazin-2-one, a derivative of this versatile heterocycle, represents a novel chemical entity with unexplored therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The described workflow is designed to first assess its general effects on cell health and then to explore potential specific biological activities, such as anticancer and antimicrobial effects, which are common for piperazine derivatives.[2][3]
Experimental Workflow for In Vitro Characterization
The proposed workflow follows a logical progression from broad, high-throughput screening to more specific, mechanistic assays. This tiered approach allows for efficient and cost-effective evaluation of the compound's biological profile.
Figure 1: A tiered experimental workflow for the in vitro characterization of this compound.
Phase 1: Foundational Assays for Cellular Effects
The initial step in characterizing any new chemical entity is to determine its effect on cell viability and to identify the concentration range at which it exerts cytotoxic effects. These foundational assays are crucial for designing subsequent, more specific experiments.
Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO at the highest concentration used for the compound) and a negative control (medium only).[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
Phase 2: Functional Screening
Based on the cytotoxicity data, functional assays can be designed to investigate the specific biological activities of this compound. Given the known activities of other piperazine derivatives, exploring its antiproliferative and antimicrobial potential is a logical next step.[2][3]
Protocol 2: Antiproliferative Assay using Crystal Violet Staining
This assay is used to determine the effect of the compound on cell proliferation over a longer period. Crystal violet is a dye that binds to proteins and DNA, and the amount of dye retained is proportional to the number of cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-2,000 cells per well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (below the IC50 value determined in the cytotoxicity assay) for 3-5 days.
-
Cell Fixation: Wash the cells with PBS and fix them with 100 µL of methanol for 10 minutes.
-
Staining: Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Dye Solubilization: Add 100 µL of methanol to each well to solubilize the dye.
-
Data Acquisition: Measure the absorbance at 590 nm.
Data Analysis: Compare the absorbance of treated cells to that of untreated cells to determine the antiproliferative effect.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis: The MIC value is reported as the concentration of the last well with no visible growth.
| Parameter | Description |
| MIC | The lowest concentration of a compound that prevents visible growth of a microorganism.[2] |
Phase 3: Mechanistic Elucidation
If this compound demonstrates significant antiproliferative activity, the next step is to investigate the underlying mechanism of action. Assays for apoptosis and cell cycle arrest are common starting points.
Protocol 4: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Data Acquisition: Analyze the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry software.
Figure 2: Interpretation of Annexin V/PI staining for apoptosis analysis.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound. The results from these assays will provide valuable insights into its cytotoxic, antiproliferative, and antimicrobial potential, and can guide further mechanistic studies. Depending on the outcomes, more advanced assays such as cell cycle analysis, western blotting for key signaling proteins, or enzymatic assays could be employed to elucidate the specific molecular targets and pathways affected by this novel piperazine derivative.
References
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Saeed, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. doi: 10.2174/0115734064304396240415110015. Retrieved from [Link]
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Aher, N. G., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Young Pharmacists, 3(1), 54-61. doi: 10.4103/0975-1483.76416. Retrieved from [Link]
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Joshi, S. D., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. Retrieved from [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3567-3576. doi: 10.1055/a-2201-9951. Retrieved from [Link]
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Dokuzparmak, Ç., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19(4), 2739-2748. doi: 10.1007/s13738-021-02487-3. Retrieved from [Link]
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Khan, I., et al. (2021). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 11(1), 16298. doi: 10.1038/s41598-021-95781-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anti α-adrenoceptor activity in vitro of 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl) methyl)-1,2-dihydro-quinoline-2-one compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays with 4-Ethylpiperazin-2-one
Introduction: The Piperazinone Scaffold in Drug Discovery
The piperazin-2-one moiety is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds.[1][2] Its unique structural and chemical properties make it a valuable building block in the development of novel therapeutics, particularly in oncology.[3][4] Derivatives of the piperazine class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Many piperazine-containing molecules have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them attractive candidates for further investigation.[7][8]
This document provides detailed application notes and protocols for the characterization of 4-Ethylpiperazin-2-one , a representative member of this class. While extensive biological data on this specific derivative is emerging, its structural similarity to other cytotoxic piperazinones suggests its potential as a modulator of cell viability and programmed cell death. The following protocols are designed to provide a robust framework for researchers, scientists, and drug development professionals to assess the biological effects of this compound in relevant cell-based models. We will detail two fundamental assays: a cell viability assay to determine cytotoxic potential and an apoptosis detection assay to elucidate the mechanism of cell death.
Part 1: Assessment of Cytotoxicity using the MTT Assay
Assay Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells.[8] By solubilizing the formazan crystals and measuring the absorbance of the resulting colored solution, one can quantify the effect of a compound like this compound on cell viability.[8][11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549) in a 96-well plate format.
Materials and Reagents:
-
This compound (MW: 128.17 g/mol )
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[9]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Include wells for "medium only" blanks to subtract background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the treated wells.
-
After 24 hours of cell adhesion, carefully aspirate the medium and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
| Parameter | Recommended Setting | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not overconfluent at the assay endpoint.[3] |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for optimal formazan production without being toxic to the cells.[8] |
| MTT Incubation Time | 2 - 4 hours | Sufficient time for formazan crystal formation in most cell lines.[13] |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | Peak absorbance wavelength for the formazan product.[9] |
Troubleshooting the MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background | Contaminated medium; Phenol red interference. | Use fresh, sterile medium. Use phenol red-free medium for the MTT incubation step. |
| Low Absorbance | Low cell number; Insufficient MTT incubation. | Optimize seeding density; Increase MTT incubation time until purple crystals are visible.[14] |
| "Edge Effect" | Uneven evaporation from outer wells. | Fill outer wells with sterile PBS or medium and do not use them for experimental samples.[3] |
| Incomplete Solubilization | Insufficient mixing or solvent volume. | Ensure thorough mixing on an orbital shaker; pipette up and down to aid dissolution. |
Part 2: Elucidating the Mechanism of Action: Apoptosis Detection
Assay Principle
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[1] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a calcium-dependent protein with a high affinity for PS.[15] By conjugating Annexin V to a fluorescent dye like FITC, early apoptotic cells can be identified.[15]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[16] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised.[16] Therefore, dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative[17]
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[17]
-
Necrotic cells: Annexin V-negative / PI-positive[17]
The Intrinsic Apoptosis Pathway: Role of the Bcl-2 Family
Many cytotoxic compounds induce apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[4][5][18] The balance between these opposing factions determines the cell's fate.[7] Upon receiving an apoptotic stimulus, pro-apoptotic "BH3-only" proteins are activated and neutralize the anti-apoptotic proteins.[4][7] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP) and the release of apoptogenic factors like cytochrome c into the cytosol.[4][5] Cytochrome c then triggers the activation of a caspase cascade, leading to the execution of apoptosis.[18]
Caption: The Bcl-2 regulated intrinsic apoptosis pathway.
Detailed Protocol: Annexin V/PI Staining
Materials and Reagents:
-
Cells treated with this compound (from a 6-well plate format for sufficient cell numbers)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold sterile PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for the desired time. It is advisable to use concentrations around the determined IC₅₀.
-
Induce apoptosis in a separate sample with a known inducer (e.g., staurosporine) to serve as a positive control.[17]
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant (which contains floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation and carefully aspirate the supernatant.[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[16]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16][17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up proper compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q):
-
Q3 (Lower Left): Viable cells (Annexin V- / PI-)
-
Q4 (Lower Right): Early apoptotic cells (Annexin V+ / PI-)
-
Q2 (Upper Right): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Q1 (Upper Left): Necrotic cells (Annexin V- / PI+)
An increase in the percentage of cells in quadrants Q4 and Q2 in the this compound-treated samples compared to the vehicle control indicates the induction of apoptosis.
Conclusion
The protocols detailed in this guide provide a foundational framework for investigating the biological activity of this compound. The MTT assay offers a robust method for quantifying dose-dependent cytotoxicity, while the Annexin V/PI staining assay allows for the specific detection and quantification of apoptosis, providing critical insights into the compound's mechanism of action. By following these standardized procedures, researchers can generate reliable and reproducible data, facilitating the evaluation of this compound and other piperazinone derivatives as potential therapeutic agents.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]
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The Bcl-2-regulated apoptotic pathway. The Company of Biologists. Available at: [Link]
-
The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. American Association for Cancer Research. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Bcl-2 family. Wikipedia. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. National Center for Biotechnology Information. Available at: [Link]
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4-Ethylpiperazin-2-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Rise of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics across a range of disease areas. The piperazine ring is a quintessential example of such a scaffold, present in a multitude of approved drugs.[1] This application note delves into a specific and increasingly important derivative: 4-ethylpiperazin-2-one .
The introduction of an ethyl group at the N4 position and a carbonyl group at the C2 position of the piperazine ring imparts a unique combination of physicochemical properties. The ethyl group can influence lipophilicity and metabolic stability, while the lactam functionality introduces a polar feature and potential hydrogen bonding capabilities, distinct from the parent piperazine. This nuanced structural modification makes this compound an attractive scaffold for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides a comprehensive overview of the synthesis, key chemical transformations, and therapeutic applications of the this compound scaffold, offering detailed protocols and insights for researchers in medicinal chemistry and drug development.
Synthesis of the this compound Scaffold
The primary route to obtaining this compound is through the selective N-alkylation of the parent piperazin-2-one. While direct synthesis methods for substituted piperazin-2-ones exist, the N-alkylation of the readily available piperazin-2-one offers a straightforward and versatile approach for introducing a variety of substituents at the N4 position.
Protocol 1: N-Ethylation of Piperazin-2-one
This protocol details the direct N-alkylation of piperazin-2-one with an ethylating agent, a common and efficient method for the synthesis of the title scaffold.[2]
Reaction Scheme:
A schematic representation of the N-ethylation of piperazin-2-one.
Materials:
-
Piperazin-2-one (1.0 eq)
-
Ethyl iodide or Ethyl bromide (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.0 eq) and the chosen anhydrous solvent (ACN or DMF, approximately 10-20 mL per gram of piperazin-2-one).
-
Addition of Base: Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion.
-
Addition of Ethylating Agent: Under an inert atmosphere, slowly add the ethyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the reaction mixture and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Base: The use of at least two equivalents of base is crucial to neutralize the in-situ generated hydrohalic acid and to deprotonate the N-H of the piperazin-2-one, thereby increasing its nucleophilicity.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the alkyl halide and compete with the desired N-alkylation.
-
Inert Atmosphere: This prevents potential side reactions, especially if the reactants or products are sensitive to oxidation.
Key Reactions for Derivatization
The true utility of the this compound scaffold lies in its potential for further functionalization. The remaining N-H proton of the lactam can be substituted to introduce a wide array of chemical diversity.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is particularly useful for attaching aryl or heteroaryl moieties to the N1 position of the this compound scaffold, a common strategy in the synthesis of kinase inhibitors and GPCR ligands.
Workflow for the Buchwald-Hartwig N-arylation of this compound.
Protocol 2: Buchwald-Hartwig N-Arylation
Materials:
-
This compound (1.0 eq)
-
Aryl halide (Aryl-Br or Aryl-Cl) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq) to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and water. Running a small-scale test reaction and monitoring by LC-MS for the formation of the desired product mass is a crucial validation step before committing to a larger scale. The choice of ligand and base is critical and may require optimization for different aryl halides.
Applications in Drug Discovery
The this compound scaffold has emerged as a valuable building block in the design of bioactive molecules, particularly in the fields of oncology and neuroscience.
Anticancer Agents
The piperazine moiety is a common feature in many anticancer drugs.[4] Derivatives of N-ethylpiperazine have shown significant cytotoxic effects against various cancer cell lines. The this compound scaffold can be utilized to generate novel kinase inhibitors and other anticancer agents. For instance, replacement of a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl "tail" in a series of 3-aminoindazoles led to a potent pan-BCR-ABL inhibitor with activity against the T315I mutant.[5]
Table 1: Anticancer Activity of Representative Piperazine and Piperazin-2-one Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| N-Ethyl-piperazinyl amides of oleanonic acid | NCI-60 Panel | GI₅₀ < 2 µM | [4] |
| Piperazin-2-one derivatives | HUH7, AKH12 | TD₅₀ < 50 µM | [6] |
| Thiazolidinedione derivatives of ciprofloxacin | LOX IMVI (Melanoma) | IC₅₀ = 25.4 ± 1.43 µM | [7] |
| 4-Acyl-2-substituted piperazine ureas | MCF7 (Breast) | IC₅₀ in the range of 0.31–120.52 µM | [8] |
Neuroprotective Agents and CNS-Active Compounds
The piperazine scaffold is a well-established pharmacophore for CNS-active drugs. Derivatives of 4-ethylpiperazine have demonstrated promising neuroprotective effects. For example, (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown strong neuroprotective properties against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[9] These compounds were found to reverse ATP depletion and inhibit glutamate-induced neurotoxicity.
The this compound scaffold can be explored for the development of novel ligands for G-protein coupled receptors (GPCRs) and other CNS targets. The structural features of this scaffold allow for the fine-tuning of properties required for blood-brain barrier penetration and target engagement.
Hypothesized neuroprotective mechanism of action for this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents.
-
N1-Substitution: The substituent at the N1 position is crucial for target recognition. Large, aromatic groups are often employed for interactions with the binding pockets of kinases and GPCRs. The nature of the linker between the piperazinone core and the N1-substituent also plays a significant role in determining the affinity and selectivity.[10]
-
N4-Ethyl Group: The ethyl group at the N4 position can contribute to van der Waals interactions within the binding site and can influence the overall lipophilicity of the molecule, which in turn affects its solubility, permeability, and metabolic stability. In some kinase inhibitors, the (4-ethylpiperazin-1-yl)methyl group is considered a "privileged tail" that enhances potency.[5][11]
-
The Lactam Carbonyl: The carbonyl group at the C2 position can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This feature distinguishes it from the simple piperazine scaffold and allows for different binding modes.
Conclusion
The this compound scaffold represents a valuable and versatile tool in modern drug discovery. Its straightforward synthesis and the potential for diverse functionalization at the N1 position make it an ideal starting point for the generation of compound libraries for high-throughput screening. The unique combination of a lipophilic ethyl group and a polar lactam moiety provides a means to modulate the physicochemical properties of drug candidates, enhancing their potential for oral bioavailability and favorable pharmacokinetic profiles. The demonstrated utility of this scaffold in the development of anticancer and neuroprotective agents underscores its significance and warrants further exploration in the quest for novel and effective therapeutics.
References
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Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. J Antibiot (Tokyo). 1989 Aug;42(8):1241-7. [Link]
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Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. J Med Chem. 2007 Nov 1;50(22):5425-36. [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. 2021 Oct 13;26(20):6199. [Link]
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel). 2021 May 12;14(10):2536. [Link]
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Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. J Med Chem. 1984 Dec;27(12):1627-35. [Link]
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Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Eur J Med Chem. 2000 Jan;35(1):107-21. [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022 Feb 2;13:837555. [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
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This compound. Chem-Space. [Link]
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). J Med Chem. 2014 Jul 24;57(14):6045-59. [Link]
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Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Mol Pharmacol. 2019 Mar;95(3):315-323. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. J Enzyme Inhib Med Chem. 2023 Dec;38(1):2228515. [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Org Biomol Chem. 2013 Aug 28;11(32):5303-12. [Link]
- Process for the N-monoalkylation of piperazine.
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Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
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Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorg Med Chem Lett. 2005 Jan 3;15(1):171-5. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiol Dis. 2019 Sep;129:217-233. [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. 2024 Aug 6;29(15):3596. [Link]
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Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease. UCL Discovery. [Link]
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Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009 Oct 22;52(20):6193-6. [Link]
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Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. 2016 Oct 26;21(11):1428. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotox Res. 2015 Apr;27(3):314-27. [Link]
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Sci Rep. 2024 Oct 15;14(1):24683. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals (Basel). 2023 Dec 1;16(12):1679. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Int J Mol Sci. 2025 Jun 11;26(12):6578. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023 Nov 22;16(12):1649. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2018, 63(5-6), 461-468. [Link]
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Stabilised G protein-coupled receptors in structure-based drug design: a case study with adenosine A2A receptor. MedChemComm. 2014, 5, 262-268. [Link]
-
How ligands illuminate GPCR molecular pharmacology. Cell. 2017 Jan 26;168(3):366-377. [Link]
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2010 Mar 25;53(6):2510-20. [Link]
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- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Reaction Kinetics of 4-Ethylpiperazin-2-one Synthesis: Methodologies and Analytical Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the kinetics of its synthesis is paramount for process optimization, scalability, and ensuring consistent product quality in drug development. This application note provides a comprehensive guide to the synthesis of 4-Ethylpiperazin-2-one, with a detailed focus on the methodologies for studying its reaction kinetics. We present field-proven experimental protocols for synthesis, kinetic analysis, and analytical characterization, explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Piperazin-2-one Core
Piperazin-2-ones are six-membered heterocyclic motifs that are integral to a wide array of pharmaceuticals and natural products. Their unique arrangement of heteroatoms makes them valuable as peptidomimetics and scaffolds for introducing molecular diversity.[1] The development of efficient, scalable, and well-understood synthetic routes is a critical objective for medicinal chemists. By delving into the reaction kinetics, researchers can gain predictive control over reaction outcomes, optimize yields, minimize impurities, and establish a robust foundation for industrial-scale production.[3]
This guide focuses on this compound, a representative member of this class, to illustrate the principles and protocols applicable to a broad range of substituted piperazinones.
Synthetic Pathway: A Robust Approach to this compound
While numerous methods exist for piperazinone synthesis, including one-pot cascade reactions and Jocic-type condensations, a common and reliable approach involves the cyclization of an N-substituted ethylenediamine with an α-haloacetylating agent.[1][4][5] This method offers high yields and straightforward purification. The proposed pathway proceeds via an intermolecular nucleophilic substitution followed by a base-mediated intramolecular cyclization.
Proposed Synthetic Route
The synthesis is a two-step process starting from commercially available N-ethylethylenediamine and ethyl bromoacetate.
Scheme 1: Synthesis of this compound
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethylpiperazin-2-one
Introduction
Welcome to the technical support center for the synthesis of 4-Ethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. This compound is a valuable heterocyclic scaffold in medicinal chemistry, and achieving high-yield, high-purity synthesis is critical for successful drug discovery and development programs. This document moves beyond simple procedural outlines to explain the causal relationships behind experimental choices, ensuring you can diagnose and resolve common synthetic challenges effectively.
Overview of the Synthetic Pathway
The most common and direct synthesis of this compound is a two-step process. First, the piperazin-2-one core is formed via intramolecular cyclization. This is followed by a selective N-alkylation at the 4-position to introduce the ethyl group.
Figure 1. General two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question 1: My overall yield of this compound is consistently low. Where should I start troubleshooting?
Answer: Low overall yield can originate from inefficiencies in either the cyclization (Step 1) or the N-ethylation (Step 2). The first step is to identify which reaction is underperforming by analyzing the crude product of each step via TLC, LC-MS, or ¹H NMR.
-
If Step 1 (Cyclization) is the issue: You will observe a significant amount of unreacted starting material (e.g., an N-(2-aminoethyl)glycine ester derivative) or the formation of linear polymers. Incomplete cyclization is often due to suboptimal reaction conditions. The nucleophilicity of the amide nitrogen required for the final ring closure can be poor, necessitating higher temperatures or longer reaction times.[1]
-
If Step 2 (N-Ethylation) is the issue: This is a more common source of yield loss. The primary culprits are incomplete reaction, formation of side products, or mechanical loss during a difficult workup.[2] A detailed analysis of the crude reaction mixture from this step is essential.
Question 2: The N-ethylation reaction has stalled, leaving significant unreacted piperazin-2-one. How can I drive the reaction to completion?
Answer: This is a frequent challenge and typically points to issues with the base, solvent, or reaction temperature.
-
Causality—The Role of the Base: The N-H of the piperazin-2-one lactam is weakly acidic. A sufficiently strong, non-nucleophilic base is required to deprotonate it, generating the nucleophile that attacks the ethylating agent. If the base is too weak (e.g., K₂CO₃ in some solvent systems), the concentration of the deprotonated species will be too low for the reaction to proceed efficiently.[2][3]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or N,N-Diisopropylethylamine (DIPEA).[4] NaH will irreversibly deprotonate the amide, driving the reaction forward.
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Solvent Optimization: Ensure your starting materials are fully soluble. Piperazin-2-one and some inorganic bases have poor solubility in solvents like acetonitrile (ACN) but better solubility in more polar aprotic solvents like DMF or DMSO.[2] Switching to dry DMF can dramatically improve reaction rates.
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Increase Temperature: Gently heating the reaction (e.g., to 50-70 °C) can increase the rate, but this must be done cautiously as it can also promote side reactions.[3][5] Monitor progress closely by TLC or LC-MS.
-
Question 3: My final product is impure. LC-MS suggests the formation of a di-substituted byproduct. How can this be avoided?
Answer: While piperazin-2-one has only one secondary amine available for alkylation, side reactions can still occur, leading to complex purification. The most likely "di-substituted" byproduct is not from alkylating another nitrogen, but from O-alkylation of the lactam oxygen or the formation of a quaternary ammonium salt from over-alkylation of the desired product.
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Causality—Reactivity and Stoichiometry: Highly reactive alkylating agents like ethyl iodide, especially when used in excess, can react with the product, this compound, to form a quaternary salt.[4] Furthermore, the lactam oxygen has some nucleophilicity, and O-alkylation can become a competing pathway under certain conditions.
-
Preventative Measures:
-
Control Stoichiometry: Use the ethylating agent as the limiting reagent. A slight excess (1.1-1.2 equivalents) is often optimal, but a large excess should be avoided.[4]
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Slow Addition: Add the ethylating agent dropwise to the reaction mixture over a prolonged period using a syringe pump.[3] This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction and minimizing over-alkylation.
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Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of the secondary alkylation (quaternization) more than the desired primary alkylation, thus improving selectivity.[3]
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Question 4: The initial synthesis of the piperazin-2-one ring is low-yielding and produces a sticky crude product that is difficult to purify. What are the best practices for this cyclization?
Answer: This step is an intramolecular nucleophilic substitution/condensation. The key is to favor the intramolecular cyclization over intermolecular polymerization.
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Causality—High Dilution Principle: Intermolecular reactions (polymerization) are typically second-order, meaning their rate is proportional to the square of the substrate concentration. Intramolecular reactions (cyclization) are first-order. Therefore, running the reaction at high dilution favors the desired intramolecular cyclization.
-
Optimized Protocol Steps:
-
Use High Dilution: Perform the reaction in a large volume of an appropriate high-boiling solvent like 1,4-dioxane or toluene.[1]
-
Slow Addition of Precursor: If the reaction involves adding a linear precursor to a heated solution to induce cyclization, add it very slowly to maintain a low concentration in the flask.
-
Azeotropic Water Removal: If the cyclization is a condensation reaction that releases water, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the equilibrium toward the cyclic product.
-
Temperature Control: While higher temperatures are often needed, excessive heat can lead to decomposition. An optimal temperature must be found empirically, often in the 80-110 °C range.[1]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Data Summary: Optimized N-Ethylation Conditions
The following table summarizes recommended starting points for optimizing the N-ethylation of piperazin-2-one.
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Rationale & Causality |
| Base | K₂CO₃ (3.0 eq) | NaH (60% in mineral oil, 1.2 eq) | NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation of the lactam, driving the reaction to completion.[4] |
| Ethylating Agent | Ethyl bromide (1.5 eq) | Ethyl iodide (1.2 eq) | Ethyl iodide is more reactive than ethyl bromide, which can be beneficial but also increases the risk of over-alkylation. Stoichiometry should be tightly controlled. |
| Solvent | Acetonitrile (ACN) | Anhydrous N,N-Dimethylformamide (DMF) | DMF is a superior solvent for dissolving the piperazinone salt, increasing the effective concentration of the nucleophile and accelerating the reaction.[2] |
| Temperature | 60 °C | 0 °C to Room Temperature | With the highly reactive NaH/DMF system, the reaction can often proceed at a lower temperature, which improves selectivity and minimizes byproduct formation.[3] |
| Reaction Time | 12-24 hours | 2-6 hours | The more aggressive conditions of System B lead to a significantly faster reaction rate. |
| Monitoring | TLC (e.g., 10% MeOH in DCM) / LC-MS | TLC / LC-MS | Essential for determining reaction completion and preventing the formation of byproducts from excessive heating or time.[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Piperazin-2-one Intermediate This protocol is adapted from methodologies for similar cyclizations.[1]
-
Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
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Reagents: Add ethylenediamine (36.9 g, 0.61 mol, 4.0 eq) to 1,4-dioxane (1.5 L) in the flask.
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Reaction: In the addition funnel, prepare a solution of ethyl chloroacetate (20.0 g, 0.16 mol, 1.0 eq) in 1,4-dioxane (200 mL). Add this solution dropwise to the stirred ethylenediamine solution over 4 hours.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 101 °C) for 8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylenediamine.
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Purification: Dissolve the resulting residue in ethyl acetate and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude piperazin-2-one can be purified by silica gel column chromatography or crystallization.
Protocol 2: Optimized N-Ethylation of Piperazin-2-one (Condition B)
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Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (5.0 g, 50 mmol, 1.0 eq) and anhydrous DMF (100 mL).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
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Alkylation: Add ethyl iodide (9.36 g, 60 mmol, 1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate (200 mL) and wash with water (3 x 100 mL) followed by brine (1 x 100 mL) to remove DMF and salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazinediones.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- Guidechem. (2023, January 28). What is the synthesis method of 2-Piperazinone?
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
Sources
Technical Support Center: Purification of 4-Ethylpiperazin-2-one
Welcome to the technical support center for 4-Ethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. As Senior Application Scientists, we have structured this resource to address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My recrystallization of this compound resulted in a very low yield. What went wrong?
A1: Low recovery is a common issue in recrystallization and typically points to a suboptimal solvent choice or procedural misstep.[1] The goal is to use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[2]
Possible Causes & Solutions:
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Excessive Solvent: Adding too much hot solvent will keep more of your product dissolved even after cooling, leading to significant losses in the filtrate.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.[4]
-
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Inappropriate Solvent: The chosen solvent may have too high a solubility for this compound, even at low temperatures.
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Solution: Re-evaluate your solvent system. If your compound is too soluble, consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[1][4]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter funnel.[3]
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Solution: Use a pre-heated funnel and flask for the filtration. Dilute the hot solution with a small amount of extra solvent before filtering to prevent premature saturation in the funnel. The excess solvent can be evaporated after filtration to reach the saturation point again.[4]
-
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough.
Q2: I'm getting an oil or amorphous precipitate instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is too high, inhibiting crystal lattice formation.
Possible Causes & Solutions:
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High Impurity Load: If the crude material is less than ~80% pure, impurities can interfere with crystallization.[3]
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Solution: First, perform a preliminary purification step like a simple column chromatography or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.
-
-
Solution Cooled Too Rapidly: Shock cooling by placing a hot flask directly into an ice bath can cause the compound to crash out as an amorphous solid or oil.[3]
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Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. If the compound continues to oil out, try re-heating the oil in the solvent, adding a bit more solvent to ensure complete dissolution, and then cooling very slowly. Sometimes, adding a small amount of a "poorer" solvent can help induce crystallization.
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Q3: My column chromatography is giving poor separation between this compound and a closely-eluting impurity. What can I do?
A3: Achieving good resolution in column chromatography depends on the stationary phase, mobile phase, and column parameters. For polar, nitrogen-containing compounds like piperazinones, specific strategies can be effective.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Polarity: The eluent may be too polar, causing your compound and the impurity to elute too quickly and without separation, or not polar enough, leading to broad, tailing peaks.
-
Solution: Systematically adjust the solvent ratio. For normal-phase silica gel chromatography, common for piperazinone derivatives, a mixture of a non-polar solvent (like heptane) and a more polar solvent (like ethyl acetate or isopropanol) is a good starting point.[5][6][7] Try running a gradient elution, starting with a lower polarity and gradually increasing it. For basic compounds like this, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.[7]
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a rule of thumb, the amount of material loaded should be 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.
-
-
Poor Column Packing: An improperly packed column will have channels and cracks, leading to a non-uniform solvent front and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous bed. Using a "slurry packing" method is generally most effective.
-
Q4: My final product of this compound has a persistent yellow or brown color. How can I remove it?
A4: Color is usually due to highly conjugated, non-volatile impurities formed during the synthesis or decomposition.
Possible Causes & Solutions:
-
Chromophoric Impurities: These are often polar, colored byproducts.
-
Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. Use charcoal sparingly (1-2% of the solute mass), as it can also adsorb your product. You must perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product.[8]
-
Solution 2 (Chromatography): Column chromatography on silica gel is often very effective at removing colored impurities, which tend to be highly retained on the stationary phase.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the required final purity. The three most common methods are:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[1] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[6] It is highly versatile and can be used to separate complex mixtures.[7]
-
Distillation: If the compound is thermally stable and volatile, vacuum distillation can be an effective method, especially for removing non-volatile or solid impurities. Piperazine derivatives can sometimes be purified this way, though it may require multiple fractionations.[10][11]
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent follows the "like dissolves like" principle but with a critical temperature dependence.[4] For this compound (MW: 128.17 g/mol , Formula: C₆H₁₂N₂O), which is a relatively polar molecule, you should screen polar to moderately polar solvents.[12]
Solvent Selection Workflow:
-
Test Solubility: Place a small amount of your crude product (~20-30 mg) in a test tube and add the solvent dropwise.
-
Room Temperature Check: A good solvent should show poor solubility at room temperature.
-
Hot Temperature Check: Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[2]
-
Cooling Check: Allow the solution to cool. Abundant crystal formation indicates a promising solvent.
Suggested Solvents for Initial Screening:
| Solvent | Polarity | Rationale & Comments |
| Isopropanol | Moderately Polar | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | Used for purifying similar piperazinone structures.[5][6] May need to be part of a solvent pair. |
| Acetonitrile | Polar Aprotic | Can be effective for nitrogen-containing heterocycles. |
| Toluene | Non-polar | May be a good "poor" solvent to pair with a more polar one like ethanol or ethyl acetate.[4] |
| Water | Highly Polar | Given the amide and tertiary amine, it might be too soluble, but worth testing as a "poor" solvent in a pair with ethanol.[4] |
Q3: What are the likely impurities in a typical synthesis of this compound?
A3: Impurities will depend on the synthetic route. A common route involves the cyclization of an N-ethylethylenediamine derivative. Potential impurities could include:
-
Unreacted Starting Materials: Such as N-ethylethylenediamine or the acylating agent.
-
Partially Reacted Intermediates: Depending on the specific pathway.
-
Byproducts from Side Reactions: Such as polymers or products from over-alkylation.
-
Solvents and Reagents: Residual solvents or basic/acidic reagents used in the reaction. Piperazine itself is known to absorb carbon dioxide from the air, which could be relevant for related impurities.[13]
Knowing the potential impurities helps in devising a purification strategy. For example, acidic or basic impurities can often be removed with a simple liquid-liquid extraction before other methods are employed.
Q4: When should I choose distillation over chromatography or recrystallization?
A4: Distillation is a powerful technique but is only suitable under specific conditions.
Use Distillation When:
-
The Compound is Thermally Stable: Your compound must not decompose at the temperatures required for boiling, even under vacuum.
-
The Impurities are Non-Volatile: It is excellent for separating a volatile liquid product from solid impurities, salts, or high-boiling polymers.
-
Boiling Point Differences are Significant: For liquid impurities, there must be a sufficient difference in boiling points between your product and the contaminants for fractional distillation to be effective.
-
Large Scale Purification: Distillation is often more scalable and economical than chromatography for large quantities.
For this compound, vacuum distillation might be feasible, but its thermal stability must be confirmed first. Processes for separating piperazine from related compounds often use distillation at temperatures between 140-170°C.[11][14]
Q5: How can I assess the purity of my final product?
A5: No single method is sufficient. A combination of techniques should be used to confirm purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities tend to broaden and depress the melting point.[2][4]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. Run the plate in a few different solvent systems to be sure.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): This is one of the most powerful methods. The spectrum should show only the expected peaks for your compound, and integration of the proton signals should correspond to the correct proton ratios.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight and provide a purity assessment based on the peak area in the chromatogram.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity (e.g., "99.5% pure by area at 254 nm").[5] This is the industry standard for purity assessment.
Visualizations
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for selecting the appropriate primary purification technique for a crude synthetic product like this compound.
Caption: Decision tree for purification method selection.
References
-
PubChem. (n.d.). 6-(4-ethylpiperazine-1-carbonyl)-1H-pyridin-2-one. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Pharmaffiliates. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
-
Biotage. (n.d.). Optimizing chromatographic purification for rapid results in chemical manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Ethylpiperazin-2-one
Welcome to the technical support center for the synthesis of 4-Ethylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its synthesis. Our approach is rooted in practical, field-proven insights to ensure you can achieve a successful and efficient synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable substituted piperazinone, can be approached through two primary strategic pathways. The selection of a particular route will depend on the availability of starting materials, scalability requirements, and the specific challenges a researcher is equipped to handle.
Caption: Primary synthetic routes to this compound.
This guide will delve into the specifics of each route, offering detailed protocols and addressing potential pitfalls with scientifically grounded solutions.
Route A: N-Alkylation of Piperazin-2-one
This approach involves the direct ethylation of the piperazin-2-one core at the N4 position. While conceptually straightforward, this pathway presents challenges related to selectivity and reaction control.
Experimental Protocol: N-Ethylation of Piperazin-2-one
Materials:
-
Piperazin-2-one
-
Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) to ensure the deprotonation of the N4-amine.
-
Slowly add ethyl iodide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the N-Alkylation of Piperazin-2-one.
Troubleshooting Guide for N-Alkylation
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to No Product Formation | 1. Incomplete deprotonation of the N4-amine. 2. Low reactivity of the ethylating agent. 3. Reaction temperature is too low. | 1. Base Selection & Strength: Consider a stronger base like sodium hydride (NaH) if K₂CO₃ is ineffective. Ensure the base is fresh and anhydrous. 2. Ethylating Agent Reactivity: Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is a potent ethylating agent but is more toxic. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring for side product formation. |
| Formation of Di-ethylated Byproduct (1,4-Diethylpiperazin-2-one) | 1. Over-alkylation due to the N1-amide nitrogen also reacting. 2. Use of an excessive amount of ethylating agent. | 1. Stoichiometry Control: Use a minimal excess of the ethylating agent (start with 1.05 eq). 2. Slow Addition: Add the ethylating agent dropwise over an extended period to maintain a low concentration in the reaction mixture. 3. Protecting Group Strategy: For challenging cases, consider protecting the N1-amide nitrogen with a suitable protecting group (e.g., Boc) prior to ethylation, followed by deprotection. |
| Complex Mixture of Products | 1. Decomposition of the solvent (especially DMF at high temperatures). 2. Side reactions of the ethylating agent. | 1. Solvent Choice: Acetonitrile is generally more stable than DMF at higher temperatures. If DMF is necessary, ensure it is high purity and the reaction temperature is carefully controlled. 2. Reaction Conditions: Lowering the reaction temperature and using a more controlled addition of the ethylating agent can minimize side reactions. |
| Difficult Purification | 1. Similar polarity of the starting material, product, and byproducts. 2. Presence of quaternary ammonium salts. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Aqueous Wash: A thorough aqueous workup can help remove water-soluble impurities and salts. |
Route B: Cyclization of an N-Ethyl-ethylenediamine Derivative
This strategy involves forming the piperazin-2-one ring from an acyclic precursor that already contains the N-ethyl group. This approach can offer better control over the substitution pattern.
Experimental Protocol: Cyclization of N-Ethyl-ethylenediamine with an α-Haloacetyl Halide
Materials:
-
N-Ethyl-ethylenediamine
-
Chloroacetyl chloride (or bromoacetyl bromide)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Ethyl-ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude intermediate (N-(2-(ethylamino)ethyl)-2-chloroacetamide) is then subjected to a separate cyclization step.
-
Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or isopropanol) and add a base (e.g., potassium carbonate or sodium ethoxide) to promote intramolecular cyclization.
-
Heat the mixture to reflux and monitor the reaction for the formation of the piperazin-2-one ring.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude this compound by flash column chromatography.
Caption: Workflow for the Cyclization Route to this compound.
Troubleshooting Guide for Cyclization
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Acylated Intermediate | 1. Di-acylation of N-Ethyl-ethylenediamine. 2. Reaction with the secondary amine is sluggish. | 1. Controlled Addition: The slow, dropwise addition of chloroacetyl chloride at low temperature is crucial to favor mono-acylation. 2. Base Equivalents: Ensure sufficient base is present to neutralize the HCl generated during the reaction. |
| Incomplete Cyclization | 1. Insufficiently strong base to deprotonate the secondary amine for nucleophilic attack. 2. Steric hindrance. 3. Low reaction temperature. | 1. Base Selection: If potassium carbonate is ineffective, a stronger base like sodium ethoxide or sodium hydride can be used for the cyclization step. 2. Solvent Effects: The choice of solvent can influence the rate of cyclization. Aprotic polar solvents like DMF can sometimes accelerate SN2 reactions. 3. Temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for cyclization. |
| Formation of Polymeric Byproducts | 1. Intermolecular reactions competing with intramolecular cyclization. | 1. High Dilution: Performing the cyclization reaction under high dilution conditions can favor the intramolecular pathway over intermolecular polymerization. |
| Hydrolysis of Chloroacetyl Chloride | 1. Presence of water in the reaction. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for the acylation step. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on several factors. Route A (N-alkylation) is often simpler in terms of the number of steps if piperazin-2-one is readily available. However, it can be challenging to control selectivity and avoid di-alkylation. Route B (cyclization) provides better control over the final product's substitution pattern but involves more synthetic steps. For small-scale research purposes where starting materials are accessible, Route B can offer a more predictable outcome. For larger-scale synthesis, optimization of Route A to achieve high mono-alkylation selectivity might be more cost-effective.
Q2: What are the key safety precautions to consider during these syntheses?
A2: Both routes involve handling of hazardous materials. Ethylating agents like ethyl iodide and diethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroacetyl chloride is corrosive and lachrymatory. Reactions involving strong bases like sodium hydride require an inert atmosphere (e.g., nitrogen or argon) and careful quenching procedures. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation between the starting material(s), intermediate(s), and the final product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My final product is an oil and difficult to purify by column chromatography. What are my options?
A4: If the product is an oil, ensure that all solvent has been removed under high vacuum. If column chromatography is challenging due to streaking or poor separation, consider the following:
-
Solvent System Optimization: Experiment with a wider range of solvent polarities and additives (e.g., a small amount of triethylamine in the eluent for basic compounds).
-
Alternative Purification Methods: If the product is basic, it may be possible to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid and can be purified by recrystallization. The free base can then be regenerated.
-
Kugelrohr Distillation: For thermally stable, low-viscosity oils, short-path distillation using a Kugelrohr apparatus can be an effective purification method.
Q5: I am observing a significant amount of a byproduct with the same mass as my starting material in the N-alkylation reaction. What could this be?
A5: If you are using a salt of piperazin-2-one as your starting material (e.g., the hydrochloride salt), incomplete neutralization by the base can lead to unreacted starting material. Ensure you are using a sufficient excess of a strong enough base to liberate the free amine for the reaction to proceed.
References
-
Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in solution-phase synthesis. Green Chemistry, 7(11), 777-786. [Link]
-
Lou, R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7421-7426. [Link]
-
Varma, R. S. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(4), 333-338. [Link]
-
Yao, R., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(5), 3457-3462. [Link]
Technical Support Center: Improving the Solubility of 4-Ethylpiperazin-2-one for Biological Assays
Welcome to the technical support center for 4-Ethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to develop robust and reproducible experimental protocols.
Understanding this compound: A Solubility Perspective
This compound is a heterocyclic compound featuring a piperazinone core. Its structure, containing both a polar lactam group and a basic tertiary amine, as well as a nonpolar ethyl group, results in a moderate polarity. While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structural components and related molecules.
The tertiary amine group is expected to be the primary site of protonation, and its pKa is estimated to be in the range of 7.0-8.0. This makes the aqueous solubility of this compound highly dependent on the pH of the medium. At pH values below its pKa, the compound will be protonated and exist as a more soluble cationic species. Conversely, at pH values above its pKa, it will be in its less soluble free base form.
This pH-dependent solubility is a critical factor to consider when preparing stock solutions and working dilutions for biological assays, which are often conducted at or near physiological pH (7.4).
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer (pH 7.4). What is the best starting solvent?
A1: For initial stock solutions, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice due to its ability to dissolve a broad range of compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to your final working concentration in the aqueous assay buffer. Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1]
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue known as "crashing out" and occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. The dramatic change in solvent polarity upon dilution causes the compound to precipitate.[2] Here are several strategies to address this:
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Modify the dilution protocol: Instead of a single large dilution, perform serial dilutions in your assay buffer.
-
Use a co-solvent: Incorporate a water-miscible organic solvent, such as ethanol or propylene glycol, into your final assay buffer (if your assay can tolerate it).
-
Adjust the pH: If your assay permits, slightly lowering the pH of the final buffer can increase the solubility of this basic compound.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification is a powerful tool for ionizable compounds like this one.[3][4] Since this compound has a basic amine group, its solubility will increase in acidic conditions.[5][6][7][8] For every pH unit below its pKa, the solubility is expected to increase by a factor of 10. You can prepare a stock solution in a mildly acidic buffer (e.g., pH 4-5) and then dilute it into your final assay buffer. However, you must ensure that the final pH of your assay is not significantly altered and that the pH change does not affect your biological system.
Q4: Are there other solubilizing agents I can use besides organic solvents and pH adjustment?
A4: Yes, several other excipients can be employed:
-
Surfactants: Non-ionic surfactants like Tween® 20/80 or Poloxamers can form micelles that encapsulate the compound, increasing its apparent solubility.[9] These are often used at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical formulations.
Troubleshooting Guides & Experimental Protocols
Systematic Approach to Solubilization
The following workflow provides a systematic approach to identifying the optimal solubilization strategy for this compound in your specific biological assay.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Protocol 1: Preparation of a DMSO Stock Solution
This is the standard starting point for most non-polar to moderately polar compounds.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Add the appropriate volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.[1]
-
If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Protocol 2: Solubility Enhancement using Co-solvents
If precipitation occurs upon dilution of the DMSO stock, a co-solvent can be introduced into the aqueous buffer.
Materials:
-
10 mM this compound in 100% DMSO
-
Assay buffer
-
Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400)
Procedure:
-
Prepare several versions of your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v). Common co-solvents include ethanol, propylene glycol, and PEG 400.[3][4]
-
To each of these co-solvent-containing buffers, add the DMSO stock of this compound to achieve the final desired concentration.
-
Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Important: Run a vehicle control with each co-solvent concentration to ensure the solvent itself does not interfere with your assay.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated in many cell-based assays. |
| PEG 400 | 1-10% | A good option for increasing the solubility of hydrophobic compounds. |
Protocol 3: Solubility Enhancement using pH Adjustment
This method leverages the basic nature of this compound.
Materials:
-
This compound powder
-
Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0)
-
Final assay buffer (e.g., at pH 7.4)
Procedure:
-
Attempt to dissolve this compound directly in buffers of decreasing pH to determine the pH at which it becomes soluble at your target concentration.
-
Alternatively, prepare a concentrated stock solution in a mildly acidic buffer (e.g., 10x the final concentration at pH 5.0).
-
Dilute this acidic stock solution 1:10 into your final assay buffer. This will result in a minimal change to the final pH of the assay.
-
Measure the final pH of your working solution to ensure it is within the acceptable range for your assay.
-
Always include a pH-matched vehicle control in your experiments.
Caption: The relationship between pH and the solubility of this compound.
Summary of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
| DMSO Stock | High solubilizing power of the organic solvent. | Simple, widely applicable for initial dissolution. | Risk of precipitation upon aqueous dilution; potential for assay interference at high concentrations. |
| Co-solvents | Reduces the polarity of the aqueous medium.[3] | Can prevent precipitation upon dilution; easy to implement. | Potential for assay interference or toxicity; may require optimization of co-solvent type and concentration. |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the drug.[3] | Highly effective for ionizable compounds; predictable based on pKa. | May alter the final assay pH; not suitable for all biological systems. |
| Surfactants | Form micelles that encapsulate the drug, increasing apparent solubility.[9] | Effective at low concentrations; can also improve stability. | Can interfere with protein assays or cell membranes; requires use above the CMC. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding it from the aqueous environment.[10][13] | Low toxicity; high solubilization capacity for suitable guest molecules. | Can be expensive; complex formation is specific to the drug and cyclodextrin type. |
Final Recommendations
For researchers working with this compound, we recommend a tiered approach to solubilization.
-
Start Simple: Always begin by preparing a concentrated stock solution in 100% DMSO.
-
Address Precipitation Systematically: If you encounter precipitation upon dilution, first try lowering the final concentration. If that is not possible, explore the use of co-solvents or pH adjustment as described in the protocols above.
-
Consider Advanced Formulations: For particularly challenging situations or for in vivo studies, the use of surfactants or cyclodextrins may be necessary.
-
Validate Your Method: Whichever method you choose, it is crucial to include appropriate vehicle controls to ensure that your solubilization strategy is not impacting the results of your biological assay.
By following these guidelines, you can develop a robust and reliable method for working with this compound, ensuring the accuracy and reproducibility of your experimental data.
References
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews, 122(6), 5927–5991. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
Predicting Solubility. (n.d.). Rowan Scientific. Retrieved from [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central. Retrieved from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025). YouTube. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]
-
8.11 pH and Solubility. (n.d.). Fiveable. Retrieved from [Link]
-
pKa Prediction. (n.d.). Rowan Scientific. Retrieved from [Link]
-
Computer Prediction of p K a Values in Small Molecules and Proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
How does pH affect solubility? (2025). askIITians. Retrieved from [Link]
-
The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Open source application for small molecule pKa predictions. (2021). Zenodo. Retrieved from [Link]
-
Cyclodextrins and their applications in pharmaceutical and related fields. (2022). ScienceDirect. Retrieved from [Link]
-
Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1996). PubMed. Retrieved from [Link]
-
Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved from [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. Retrieved from [Link]
-
Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. (n.d.). Retrieved from [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). Retrieved from [Link]
-
Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (n.d.). Retrieved from [Link]
-
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023). PubMed Central. Retrieved from [Link]
-
Solubilization of non-steroidal anti-inflammatory drugs in the presence of Tween series surfactants. (n.d.). ResearchGate. Retrieved from [Link]
-
Making stock solution in DMSO: how to automate. (2024). Reddit. Retrieved from [Link]
-
Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved from [Link]
-
Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (n.d.). ResearchGate. Retrieved from [Link]
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- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 5. Khan Academy [khanacademy.org]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
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- 11. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
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Technical Support Center: Troubleshooting HPLC Separation of 4-Ethylpiperazin-2-one
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethylpiperazin-2-one. This molecule, due to its specific chemical nature, presents unique separation challenges that require a systematic and well-understood approach to overcome.
Understanding the Analyte: Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HPLC Analysis |
|---|---|---|
| Basic pKa | ~7.8 | The molecule is a weak base. Mobile phase pH will be critical in controlling its ionization state, which directly impacts retention and peak shape. |
| logP | ~ -1.2 | The negative logP value indicates high polarity and hydrophilicity. This suggests that the compound will have low retention on traditional reversed-phase (C18) columns. |
| Solubility | High in aqueous solutions | The compound is expected to be readily soluble in typical HPLC mobile phases. |
Note: Predicted values were generated using ChemAxon software. These values are for guidance and method development purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the "how-to" and the critical "why" for each step.
Question 1: My this compound peak is eluting at or near the solvent front (void volume). How can I increase its retention time?
Answer:
This is a very common issue for polar compounds like this compound in reversed-phase (RP-HPLC) chromatography.[1] The weak interaction between the polar analyte and the nonpolar stationary phase (like C18) leads to poor retention. Here are several strategies, from simple adjustments to alternative chromatographic modes.
Strategy 1: Modify Your Reversed-Phase Method
This is the first and easiest approach to try. The goal is to make the mobile phase more polar to encourage more interaction with the stationary phase.
Step-by-Step Protocol:
-
Reduce the Organic Solvent Percentage: Decrease the concentration of acetonitrile or methanol in your mobile phase. For highly polar compounds, you may need to go as low as 1-5% organic solvent.[2]
-
Use a 100% Aqueous Mobile Phase: If reducing the organic content is insufficient, consider using a 100% aqueous mobile phase. Crucially , you must use a column specifically designed for these conditions (e.g., Waters ACQUITY UPLC HSS T3, CORTECS T3) to prevent "phase collapse" or "dewetting," where the C18 chains fold in on themselves in a highly aqueous environment, leading to a sudden loss of retention.
-
Choose a Polar-Compatible Stationary Phase: If you are still using a standard C18 column, switch to a column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide better retention for polar analytes.[3]
Strategy 2: Switch to an Alternative Chromatographic Mode
If reversed-phase methods do not provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar, basic compounds.[4]
dot
Caption: Workflow for increasing retention of this compound.
HILIC Experimental Protocol:
-
Column: Use a HILIC-specific column (e.g., silica, amide, or cyano phase).
-
Mobile Phase: The mobile phase is opposite to reversed-phase. It consists of a high percentage of a weak, non-polar solvent (like acetonitrile) and a small amount of a strong, polar solvent (water).
-
Starting Conditions: Begin with a mobile phase of 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Gradient: To elute the compound, you will increase the percentage of the aqueous portion of the mobile phase.
-
-
Sample Diluent: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.
Question 2: The peak for this compound is tailing badly. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common problem for basic compounds like this compound when using silica-based columns.[5]
The Cause (Expertise & Experience): The root cause is a secondary, undesirable interaction between your positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[6][7] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction holds onto a fraction of the analyte molecules for longer, causing them to elute later and create a "tail."
Trustworthiness (Self-Validating Protocol): The following troubleshooting workflow is designed to systematically eliminate the potential causes of peak tailing. By making one change at a time, you can validate the source of the problem.
dot
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. chromtech.com [chromtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. waters.com [waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Derivatization of 4-Ethylpiperazin-2-one
Welcome to the technical support resource for the derivatization of 4-Ethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental hurdles, and optimize reaction conditions for generating novel derivatives.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the derivatization of this compound.
Q1: What is the primary reactive site on this compound for derivatization?
The primary site for derivatization is the secondary amine at the N1 position. The nitrogen at the N4 position is a tertiary amine due to the presence of the ethyl group, making it significantly less nucleophilic and generally unreactive under standard acylation or alkylation conditions. The lactam moiety provides structural rigidity but the N1 nitrogen's lone pair is readily available for nucleophilic attack.
Q2: I am observing low yields in my N-acylation reaction. What are the first factors to investigate?
Low yields in N-acylation reactions often stem from a few key areas. First, verify the purity and reactivity of your acylating agent (e.g., acyl chloride or anhydride), as they can degrade upon exposure to moisture. Second, ensure your reaction is conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (Nitrogen or Argon), as water will readily quench the acylating agent.[1] Finally, assess your choice of base and reaction temperature, as these are critical for promoting the reaction without causing degradation of starting materials or products.
Q3: How should I select the appropriate base for an N-acylation reaction?
The choice of base is crucial for efficient acylation. A non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.[2] These bases are effective at scavenging the acid byproduct (e.g., HCl from an acyl chloride) without competing with the this compound as a nucleophile. For sensitive substrates, a milder inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent can also be effective.
Q4: My reaction mixture is turning yellow or brown. What does this indicate and how can I prevent it?
A color change to yellow or brown often suggests the occurrence of oxidation or other decomposition side reactions.[3] This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures. To mitigate this, ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas like nitrogen or argon. Using freshly degassed solvents by sparging with an inert gas or using a freeze-pump-thaw method can also help minimize dissolved oxygen.[3][4]
Q5: What are the most effective methods for monitoring the reaction's progress?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable solvent system should provide good separation between the starting material (this compound) and the desired product. The reaction is considered complete upon the disappearance of the starting material spot. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[5] This allows for precise tracking of reactant consumption and product formation.[6][7]
Troubleshooting Guide
This guide addresses specific issues in a problem-cause-solution format to help you navigate experimental challenges.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Degraded Acylating Agent: Acyl chlorides and anhydrides are moisture-sensitive. | • Use a fresh bottle of the reagent or purify the existing stock. • Handle the reagent under an inert atmosphere. |
| 2. Presence of Water: Moisture in the solvent or on glassware quenches the reaction. | • Use anhydrous grade solvents. • Flame-dry or oven-dry all glassware before use. | |
| 3. Suboptimal Base: The base may be too weak to scavenge the acid byproduct or may be causing side reactions. | • Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to DIPEA). • Ensure at least 1.1 equivalents of the base are used. | |
| 4. Insufficient Reaction Temperature/Time: The activation energy for the reaction is not being met. | • Allow the reaction to stir for a longer duration (monitor by TLC/LC-MS). • If stable, consider gentle heating (e.g., 40-50 °C). | |
| Multiple Products Observed | 1. Side Reactions: The acylating agent or product may be unstable under the reaction conditions. | • Lower the reaction temperature; add reagents slowly at 0 °C. • Screen for a milder base. |
| 2. Impure Starting Materials: Impurities in the this compound or acylating agent can lead to byproducts. | • Verify the purity of starting materials by NMR or LC-MS. • Purify starting materials if necessary. | |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The derivatized product may have high polarity, leading to its loss in the aqueous workup phase. | • Before discarding the aqueous layer, check it via TLC or LC-MS.[8] • Perform continuous liquid-liquid extraction or use a more polar organic solvent like ethyl acetate or dichloromethane for extraction. • Saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and "salt out" the product. |
| 2. Emulsion Formation During Workup: The mixture of organic and aqueous layers does not separate cleanly. | • Add a saturated NaCl solution (brine) to help break the emulsion. • Filter the entire mixture through a pad of Celite®. | |
| 3. Product Degradation During Workup or Purification: The product may be sensitive to the pH changes during workup or silica gel during chromatography. | • Test the stability of your product to acidic or basic conditions on a small scale before performing a full workup.[8] • Consider neutralizing the silica gel with triethylamine (by adding ~1% TEA to the eluent) for column chromatography if the product is base-sensitive. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield derivatization.
Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol provides a robust starting point for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (TEA) or DIPEA (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DCM (or THF) to dissolve the starting material completely (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine or DIPEA (1.5 eq.) to the stirred solution via syringe.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise via syringe over 5-10 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
General Experimental Workflow Diagram
Caption: Step-by-step workflow for derivatization experiments.
References
- Benchchem. (2025). How to prevent oxidation during piperazine-2,5-dione synthesis.
- Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Chemistry LibreTexts. (2023). Derivatization.
- PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- ACS Publications. (2017). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- PubMed. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- JOCPR. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 4-Ethylpiperazin-2-one and Other Piperazinone Derivatives for Researchers in Drug Discovery
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its inherent structural features, including a six-membered ring with two nitrogen atoms, provide a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth comparison of 4-Ethylpiperazin-2-one with other piperazinone derivatives, providing researchers, scientists, and drug development professionals with a data-driven overview of their performance and potential applications. We will delve into the structure-activity relationships that govern their biological effects, supported by experimental data from the literature.
The Piperazinone Scaffold: A Versatile Core in Medicinal Chemistry
The piperazine ring's two nitrogen atoms offer sites for substitution, allowing for the modulation of a compound's polarity, basicity, and ability to form hydrogen bonds. This adaptability has led to the development of piperazine-containing drugs with diverse therapeutic applications, including anticancer, antihistamine, antianginal, antidepressant, and antiviral agents. The introduction of a carbonyl group to form a piperazin-2-one ring further influences the molecule's conformation and electronic properties, creating a unique chemical space for drug design.
Focus on this compound: Properties and Synthesis
This compound is a simple yet intriguing derivative of the piperazinone core. Its ethyl substitution at the N4 position provides a moderate level of lipophilicity, which can influence its membrane permeability and interaction with biological targets.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 155595-73-6 |
Synthesis of this compound
The synthesis of 4-substituted piperazin-2-ones can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide or a related electrophile.
Caption: General synthetic workflow for this compound.
Comparative Analysis: this compound vs. Other Derivatives
The biological activity of piperazinone derivatives is highly dependent on the nature of the substituent at the N4 position. This section compares the potential performance of this compound with other N-substituted analogs based on established structure-activity relationships in different therapeutic areas.
Cytotoxic Activity
The piperazinone scaffold has been explored for the development of anticancer agents.[1][2][3] Studies have shown that modifications to the piperazinone ring can significantly impact cytotoxic potency.[1][2]
| Derivative Class | Key Findings | Potential of this compound |
| N-Aryl Derivatives | Often exhibit potent cytotoxicity. The electronic properties of the aryl ring can influence activity.[1] | The simple ethyl group in this compound may result in lower potency compared to more complex aryl derivatives. However, it could serve as a valuable, less toxic control or a starting point for further derivatization. |
| N-Benzyl Derivatives | The benzyl group can provide favorable interactions with hydrophobic pockets in target proteins, enhancing cytotoxic effects.[4] | Similar to aryl derivatives, N-benzyl piperazinones may exhibit greater potency than N-ethyl analogs due to increased steric bulk and potential for pi-stacking interactions. |
| Derivatives with Terminal Functional Groups | The introduction of functional groups like guanidine, thiourea, or imidazole at the terminus of a substituent can dramatically increase cytotoxicity.[1] | This compound lacks these functionalities, suggesting it would likely be less potent than derivatives specifically designed with these bioisosteric replacements. |
A generalized mechanism by which some cytotoxic piperazine derivatives induce cell death is through the activation of apoptotic pathways.
Caption: Generalized signaling pathway for apoptosis induction.
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties.[5][6] The nature of the N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial activity.
| Derivative Class | Key Findings | Potential of this compound |
| N-Alkyl and N-Aryl Derivatives | A series of N-alkyl and N-aryl piperazine derivatives have shown significant activity against various bacterial strains.[5] | This compound, as a simple N-alkyl derivative, may possess baseline antimicrobial activity. However, its efficacy is likely to be lower than more complex derivatives that have been optimized for antimicrobial action. |
| Hybrid Molecules | Hybrid molecules incorporating a piperazine moiety with other antimicrobial pharmacophores, such as quinolones, can lead to enhanced activity and potentially overcome resistance mechanisms.[6] | This compound itself is not a hybrid molecule. However, it could be used as a building block for the synthesis of more complex and potent antimicrobial agents. |
Neurological Activity
The piperazine scaffold is a well-established pharmacophore in neuropharmacology, with many derivatives targeting neurotransmitter receptors.[7]
| Derivative Class | Key Findings | Potential of this compound |
| Arylpiperazines | Arylpiperazine derivatives are known to bind to monoamine receptors, including serotonin (5-HT) receptors, and are used in the treatment of neuropsychiatric disorders.[7][8] | The absence of an aryl group in this compound suggests it is unlikely to have high affinity for these receptors compared to established arylpiperazine ligands. |
| N-Benzyl Derivatives | N-benzyl substitution on piperidines (a related heterocycle) has been shown to modulate affinity and selectivity for dopamine, serotonin, and norepinephrine transporters.[4][9] | This suggests that the N-substituent is critical for activity at these neurological targets. The ethyl group of this compound is significantly different from a benzyl group and would likely confer a very different pharmacological profile, if any. |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of this compound and a standard in vitro cytotoxicity assay.
Synthesis of this compound
Objective: To synthesize this compound via acylation of N-ethylethylenediamine followed by intramolecular cyclization.
Materials:
-
N-Ethylethylenediamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylethylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled mixture with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-(ethylamino)ethyl)-2-chloroacetamide.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or DMF) and add a base (e.g., potassium carbonate or sodium ethoxide) to promote intramolecular cyclization. Heat the reaction mixture as required and monitor by TLC.
-
Purification: After the cyclization is complete, work up the reaction mixture appropriately (e.g., by removing the solvent and partitioning between water and an organic solvent). Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of piperazinone derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Piperazinone derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazinone derivatives in complete medium from the stock solutions. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and vehicle (DMSO) (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents a fundamental structure within the broader class of piperazinone derivatives. While it may not possess the high potency of more complex, highly substituted analogs in various biological assays, its simplicity makes it an invaluable tool for several reasons:
-
Baseline for SAR Studies: It serves as an excellent starting point and negative control in structure-activity relationship studies to understand the contribution of more complex substituents.
-
Synthetic Building Block: It can be a key intermediate in the synthesis of more elaborate piperazinone-based compounds.
-
Favorable Physicochemical Properties: Its modest size and moderate lipophilicity can be advantageous in certain drug design scenarios where high lipophilicity is a concern.
The extensive body of research on piperazinone derivatives clearly indicates that the N4-substituent is a critical determinant of biological activity. While N-aryl and N-benzyl groups, as well as those bearing specific functional moieties, often lead to enhanced potency, the humble N-ethyl group provides a crucial reference point in the exploration of the vast chemical space offered by the piperazinone scaffold. Future research should focus on direct comparative studies to further elucidate the precise role of the N-ethyl substituent in modulating the pharmacological profile of these versatile heterocyclic compounds.
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A Comparative Guide to the Validation of Analytical Methods for 4-Ethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Ethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following discussion is grounded in the principles of scientific integrity, drawing from established regulatory frameworks to ensure that the described protocols are robust and self-validating.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will delve into the practical application of these principles, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of this compound. The discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for the validation of analytical procedures.[1][4][5][6]
The Criticality of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3] This ensures the reliability, reproducibility, and accuracy of the data generated, which is fundamental for regulatory submissions and ensuring patient safety.[7][8][9] The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use.[9]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step in the validation process. For a molecule like this compound, a polar heterocyclic compound, both HPLC and GC-MS present viable, yet distinct, analytical approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Given the structure of this compound, HPLC with UV detection is a logical first choice for quantitative analysis.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected and quantified, often by a UV-Vis detector.
Advantages for this compound:
-
Suitability for Non-Volatile Compounds: No derivatization is typically required, simplifying sample preparation.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.
-
Robustness: Well-established technology with a wealth of literature and regulatory acceptance.
Potential Challenges:
-
Chromophore Requirement: A UV-active chromophore is necessary for detection. While the amide bond in this compound provides some UV absorbance, derivatization may be necessary to achieve low detection limits.[10][11]
-
Resolution from Impurities: Careful method development is required to ensure separation from structurally similar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio, providing both quantitative and qualitative information.
Advantages for this compound:
-
High Specificity: Mass spectrometry provides a high degree of certainty in the identification of the analyte.[12][13]
-
Excellent Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.
Potential Challenges:
-
Volatility and Thermal Stability: this compound may have limited volatility and could potentially degrade at the high temperatures used in the GC inlet.
-
Derivatization: To improve volatility and thermal stability, a derivatization step may be necessary, which can add complexity and potential for error to the analytical procedure.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the key validation parameters as prescribed by ICH Q2(R2) and provide a comparative framework for their assessment using our proposed HPLC-UV and GC-MS methods for this compound.[1][4][6]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[3][4]
Experimental Approach:
-
HPLC-UV: Analyze blank samples (matrix without analyte), spiked samples with known impurities, and force-degraded samples (exposed to acid, base, oxidation, heat, and light). The peak for this compound should be well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.
-
GC-MS: Similar to HPLC, analyze blank and spiked samples. The mass spectrum of the analyte peak should be consistent and free from interference from co-eluting substances. Selected Ion Monitoring (SIM) can enhance specificity.
| Parameter | HPLC-UV | GC-MS |
| Specificity | Good, can be enhanced with PDA detector for peak purity. | Excellent, mass spectral data provides high confidence in peak identity. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Experimental Approach:
-
Prepare a series of at least five concentrations of this compound reference standard.
-
Analyze each concentration in triplicate.
-
Plot the mean response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995
-
The y-intercept should be close to zero.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range (% of nominal) | 80-120% | 80-120% |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][4][7]
Experimental Approach for Accuracy:
-
Analyze samples of a known concentration (e.g., a certified reference material) or perform a recovery study by spiking a blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Experimental Approach for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different equipment.
Acceptance Criteria:
-
Accuracy: Recovery should be within 98.0% to 102.0%.
-
Precision: Relative Standard Deviation (RSD) should be ≤ 2.0%.
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 99.5% | 100.2% |
| Precision (RSD) | ≤ 1.5% | ≤ 1.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
| Parameter | HPLC-UV | GC-MS |
| LOD | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| LOQ | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][7]
Experimental Approach:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
HPLC-UV: Vary mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
GC-MS: Vary oven temperature ramp rate (±2 °C/min), carrier gas flow rate (±5%), and injection temperature (±10 °C).
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits.
-
The results of the analysis of a standard solution should not be significantly affected.
| Parameter | HPLC-UV | GC-MS |
| Robustness | Generally robust to minor changes in mobile phase and temperature. | Can be sensitive to changes in temperature and flow rate. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed HPLC-UV and GC-MS methods for the analysis of this compound.
HPLC-UV Method Protocol
1. Rationale: This reversed-phase HPLC method is designed for the routine quality control of this compound, providing a balance of speed, efficiency, and robustness. The mobile phase is chosen to provide good peak shape and resolution from potential impurities.
2. Instrumentation and Materials:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-150 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.
5. System Suitability:
-
Inject the 100 µg/mL standard solution six times.
-
The RSD of the peak area should be ≤ 2.0%.
-
The theoretical plates should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
GC-MS Method Protocol
1. Rationale: This GC-MS method is intended for the identification and quantification of this compound, offering high specificity and sensitivity. A derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is included to improve the volatility and chromatographic performance of the analyte.
2. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Reference standard of this compound.
-
BSTFA with 1% TMCS.
-
Acetonitrile (anhydrous).
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Scan Range: 40-400 m/z.
4. Derivatization and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of anhydrous acetonitrile.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
Visualizations
Caption: A workflow diagram illustrating the key phases and parameters involved in the validation of an analytical method according to regulatory guidelines.
Caption: The chemical structure of this compound.
Conclusion
The validation of analytical methods is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. For this compound, both HPLC-UV and GC-MS offer viable analytical solutions, each with its own set of advantages and challenges. HPLC-UV stands out for its simplicity and direct applicability to non-volatile compounds, making it an excellent choice for routine quality control. In contrast, GC-MS provides unparalleled specificity and sensitivity, which may be crucial for trace-level analysis or in complex matrices, albeit with the potential need for derivatization.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the generation of reliable and defensible analytical data.
References
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-Ethylpiperazin-2-one in Biological Assays
In the landscape of modern drug discovery, the piperazine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique physicochemical properties often confer favorable pharmacokinetics and the ability to interact with a wide array of biological targets.[2] Among the vast chemical space occupied by piperazine derivatives, 4-Ethylpiperazin-2-one presents a simple yet intriguing structure. While its specific biological activities are not extensively documented in publicly available literature, its core structure suggests a potential for broad biological interactions.
This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound. As direct experimental data is limited, we will establish a robust, albeit hypothetical, testing cascade designed to thoroughly profile its selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for assessing the off-target effects of novel chemical entities. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The Imperative of Selectivity Profiling
A compound's therapeutic efficacy is intrinsically linked to its selectivity. While potent on-target activity is desirable, off-target interactions can lead to unforeseen side effects and toxicity.[3] Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a cornerstone of rational drug design, enabling the early identification and mitigation of potential liabilities.
Understanding the Piperazine Moiety: A Double-Edged Sword
The two nitrogen atoms within the piperazine ring are key to its versatility. They can act as hydrogen bond acceptors and can be protonated under physiological conditions, facilitating interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] This inherent promiscuity necessitates a broad and carefully selected panel of assays to map the interaction landscape of any new piperazine-containing compound.
Proposed Comparator Compounds
To provide context to the experimental data, it is crucial to include relevant comparator compounds. For this hypothetical study of this compound, we propose the following:
-
Structural Analog: Piperazin-2-one (unsubstituted at the 4-position). This will help elucidate the contribution of the ethyl group to the activity profile.
-
Known Promiscuous Piperazine: 1-(3-chlorophenyl)piperazine (mCPP). A well-characterized psychoactive compound with known affinities for multiple serotonin and dopamine receptors, serving as a positive control for cross-reactivity.
-
Clinically Relevant Piperazine Drug: Aripiprazole. An atypical antipsychotic with a complex pharmacology, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This will benchmark the activity of this compound against a known therapeutic agent.
A Tiered Approach to Cross-Reactivity Screening
We propose a tiered screening cascade to systematically evaluate the cross-reactivity of this compound. This approach prioritizes broad, cost-effective assays in the initial phase, followed by more focused and complex functional assays for any identified "hits."
Caption: Workflow for functional characterization of GPCR hits.
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs
This protocol describes a common method for assessing the functional activity of compounds at GPCRs that couple to Gs or Gi proteins.
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, followed by stimulation with a known agonist at its EC80 concentration.
-
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.
-
Tier 3: In-Depth Mechanistic Studies
For confirmed and functionally active off-target interactions, further studies may be warranted to understand the mechanism of action and potential physiological consequences. These could include downstream signaling pathway analysis, electrophysiology for ion channels, or phenotypic assays.
Conclusion
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- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
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A Comparative Efficacy Analysis of 4-Ethylpiperazin-2-one in the Context of PI3K/AKT/mTOR Pathway Inhibition
Abstract: This guide provides a comparative analysis of the novel investigational compound, 4-Ethylpiperazin-2-one, against established inhibitors of the PI3K/AKT/mTOR signaling pathway. We present a hypothetical framework for its evaluation, grounded in established experimental protocols and benchmarked against the performance of existing therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research. Herein, we detail the methodologies for a head-to-head comparison, including in vitro kinase assays, cell-based viability and apoptosis studies, and target validation. The causality behind experimental choices is explained to provide a robust framework for assessing novel chemical entities in this well-validated therapeutic space.
Introduction: The PI3K/AKT/mTOR Pathway as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets for drug development. Dysregulation can occur through various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).
Existing therapies targeting this pathway have shown clinical efficacy, but often face challenges related to toxicity, acquired resistance, and incomplete pathway inhibition due to feedback loops. This necessitates the development of novel inhibitors with improved selectivity, potency, and pharmacological properties. This guide introduces this compound as a novel investigational inhibitor and outlines a comprehensive strategy for its evaluation against established compounds.
Compound Profiles: A Comparative Overview
For the purpose of this guide, we will compare the hypothetical profile of this compound against two well-characterized inhibitors:
-
Taselisib (GDC-0032): A potent and selective inhibitor of the Class I PI3K isoforms, with particular activity against p110α, p110δ, and p110γ.
-
Everolimus (RAD001): An allosteric inhibitor of mTOR Complex 1 (mTORC1), widely used in the treatment of various cancers.
The following table summarizes the (hypothetical) key performance indicators for this compound alongside the established data for the comparator compounds.
| Parameter | This compound (Hypothetical) | Taselisib (GDC-0032) | Everolimus (RAD001) | Reference |
| Target(s) | Dual PI3Kα / mTORC1 | PI3Kα, δ, γ | mTORC1 | N/A |
| IC50 (PI3Kα) | 0.8 nM | 0.29 nM | >10 µM | |
| IC50 (mTOR) | 1.5 nM | >1 µM | 1.7-4.4 nM | |
| Cellular Potency (MCF-7) | 25 nM | 33 nM | 5 nM | |
| Selectivity Profile | High selectivity over other kinases | High selectivity for PI3K isoforms | Specific for mTORC1 |
Table 1: Comparative in vitro profiles of this compound and existing PI3K/mTOR pathway inhibitors.
Experimental Design: A Framework for Comparative Efficacy
To validate the performance of a novel inhibitor like this compound, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating system for comparison.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity and selectivity of the compounds against purified target kinases.
Rationale: This cell-free assay provides a direct measure of the compound's potency against its intended target(s) without the complexities of cellular uptake, metabolism, or off-target effects. A broad kinase panel is used to establish the selectivity profile, which is a critical predictor of potential off-target toxicities.
Protocol:
-
Enzyme Preparation: Use recombinant human PI3Kα and mTOR kinases.
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point serial dilution of each compound (this compound, Taselisib, Everolimus) in DMSO.
-
Reaction Initiation: In a 384-well plate, add the kinase, the respective substrate (e.g., PIP2 for PI3K), and the compound. Initiate the reaction by adding ATP.
-
Detection: Use a luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity by quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation and Viability Assays
Objective: To assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines with a known dependency on the PI3K/AKT/mTOR pathway.
Rationale: This assay moves the investigation into a biological context. We utilize cell lines with known genetic alterations (e.g., PIK3CA-mutant MCF-7 breast cancer cells) to determine if the in vitro potency translates to cellular efficacy.
Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human insulin).
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the compounds for 72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Target Engagement and Pathway Modulation (Western Blot)
Objective: To confirm that the compounds are engaging their intended targets within the cell and modulating the downstream signaling pathway.
Rationale: A potent compound is only effective if it hits its target in the complex cellular environment. This experiment provides direct evidence of target engagement by measuring the phosphorylation status of key downstream effectors. A dual PI3K/mTOR inhibitor like this compound should inhibit phosphorylation of both AKT (a PI3K substrate) and S6K (an mTORC1 substrate).
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Visualizing the Scientific Logic
To better illustrate the concepts described, the following diagrams outline the signaling pathway and the experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway with points of therapeutic intervention.
Caption: A stepwise workflow for the comparative evaluation of kinase inhibitors.
Conclusion and Future Directions
This guide outlines a foundational strategy for the comparative analysis of this compound, a hypothetical novel PI3K/mTOR inhibitor. By benchmarking its performance against established drugs like Taselisib and Everolimus, researchers can robustly determine its potential advantages. The proposed workflow, from direct kinase inhibition to cellular pathway modulation, ensures a self-validating and comprehensive assessment.
The hypothetical data suggests that a dual inhibitor like this compound could offer more comprehensive pathway inhibition than single-target agents, potentially overcoming some feedback loop-related resistance mechanisms. Future studies should expand upon this framework to include in vivo efficacy studies in xenograft models, comprehensive ADME/Tox profiling, and investigation into mechanisms of potential resistance. This structured approach provides the necessary scientific rigor to advance promising new chemical entities toward clinical development.
References
-
Title: Discovery of GDC-0032, a β-Sparing and Potent Inhibitor of PI3K for the Treatment of PIK3CA-Mutant Tumors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Everolimus for the treatment of advanced pancreatic neuroendocrine tumors: a review Source: Therapeutics and Clinical Risk Management URL: [Link]
A Spectroscopic Guide to the Synthesis of 4-Ethylpiperazin-2-one: From Precursors to Product
In the landscape of modern drug discovery and development, piperazine and its derivatives are cornerstone scaffolds due to their versatile pharmacological activities. This guide provides an in-depth spectroscopic comparison of 4-Ethylpiperazin-2-one, a key heterocyclic compound, and its primary precursors, N-ethylethylenediamine and chloroacetyl chloride. By examining the characteristic shifts and signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor the synthesis and confirm the structure of the final product. This document serves as a practical reference for scientists engaged in synthetic chemistry, offering both theoretical insights and actionable experimental protocols.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound from N-ethylethylenediamine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization. Understanding this reaction pathway is fundamental to interpreting the spectroscopic data at each stage. The primary amine of N-ethylethylenediamine initially acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution where the secondary amine displaces the chlorine atom, leading to the formation of the six-membered piperazinone ring.
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Characterization Workflow
A systematic approach to spectroscopic analysis is crucial for unambiguous structure elucidation. The following workflow outlines the key steps from sample preparation to data interpretation.
A Comparative Guide to the Cytotoxicity of N-Substituted Piperazin-2-one Derivatives in Cancer Cell Lines
In the landscape of contemporary drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, the piperazin-2-one moiety has emerged as a promising pharmacophore due to its synthetic tractability and its presence in numerous biologically active compounds. This guide provides a comprehensive comparison of the cytotoxic profiles of various N-substituted piperazin-2-one derivatives, offering insights into their therapeutic potential. While the initial focus of this analysis was on 4-ethylpiperazin-2-one derivatives, a broader examination of N-substituted analogs is presented here due to the limited availability of specific data on the former. This comparative analysis is supported by experimental data from peer-reviewed studies, detailed methodologies for key cytotoxicity assays, and an exploration of the underlying molecular mechanisms.
The Rationale for Cytotoxicity Profiling of Piperazin-2-one Derivatives
The piperazine ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties[1]. The piperazin-2-one scaffold, a lactam analog of piperazine, offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of targeted therapies. Preliminary screening of the cytotoxic effects of new chemical entities is a critical first step in the drug development pipeline, as it provides essential information about a compound's potential to kill or inhibit the proliferation of cancer cells[2]. This guide will delve into the experimental data that differentiates the cytotoxic potential of various N-substituted piperazin-2-one derivatives, providing a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Cytotoxicity of N-Substituted Piperazin-2-one Derivatives
The cytotoxic activity of piperazin-2-one derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. The following table summarizes the in vitro cytotoxicity of a selection of N-substituted piperazin-2-one derivatives against various cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
| Derivative Type | Substituent at N1 | Cancer Cell Line | IC50 (µM) | Reference |
| Arylpiperazin-2-one | 3-chlorophenyl | HT-29 (Colon) | >500 | [3][4] |
| 3-chlorophenyl | A549 (Lung) | >500 | [3][4] | |
| N-Arylacetamide-piperazin-2-one | Guanidine | HT-29 (Colon) | 1.8 ± 0.13 | [3] |
| Guanidine | A549 (Lung) | 1.3 ± 0.22 | [3] | |
| Thiourea | HT-29 (Colon) | 6.21 ± 1.21 | [3] | |
| Thiourea | A549 (Lung) | 5.11 ± 1.41 | [3] | |
| Hydrazide | HT-29 (Colon) | >500 | [3] | |
| Hydrazide | A549 (Lung) | >500 | [3] | |
| N-Ethyl-piperazinyl-amide of Oleanonic Acid | Ethyl | NCI-60 Panel | GI50 < 2 µM | [5] |
Note: The N-Ethyl-piperazinyl-amide of Oleanonic Acid is a piperazine derivative, not a piperazin-2-one, but is included to provide context on the potential of N-ethyl substitutions.
From the data presented, a clear structure-activity relationship (SAR) begins to emerge. The unsubstituted 1-(3-chlorophenyl)piperazin-2-one core shows minimal cytotoxic activity. However, the introduction of various bioisosteres of an imidazole ring at another position, such as guanidine and thiourea, dramatically enhances cytotoxicity against both colon (HT-29) and lung (A549) cancer cell lines[3]. Specifically, the guanidine derivative exhibited the most potent activity, with IC50 values in the low micromolar range, suggesting that the electronic and hydrogen-bonding properties of this group are crucial for its anticancer effects[3].
Experimental Methodologies for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The two most common assays employed in the initial screening of anticancer compounds are the MTT and Lactate Dehydrogenase (LDH) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the piperazin-2-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the LDH cytotoxicity assay.
Unraveling the Mechanisms of Action: Signaling Pathways
The cytotoxic effects of piperazin-2-one derivatives are often mediated through the modulation of key intracellular signaling pathways that control cell survival, proliferation, and apoptosis. Two of the most critical pathways implicated in cancer are the PI3K/AKT and NF-κB pathways.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many types of cancer.[4][6][7] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells. Some piperazine derivatives have been shown to exert their cytotoxic effects by targeting components of this pathway.[7]
Caption: Inhibition of the PI3K/AKT pathway by piperazin-2-one derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[2][3][8] In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to evade apoptosis. Inhibition of NF-κB signaling can therefore render cancer cells more susceptible to cell death.
Caption: Inhibition of the NF-κB pathway by piperazin-2-one derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxicity of N-substituted piperazin-2-one derivatives, highlighting the significant impact of N-substitution on their anticancer activity. The experimental data underscores the potential of this scaffold in the development of novel cancer therapeutics. The detailed protocols for MTT and LDH assays offer a practical framework for researchers to conduct their own cytotoxicity screenings. Furthermore, the elucidation of the involvement of the PI3K/AKT and NF-κB signaling pathways provides a mechanistic basis for the observed cytotoxic effects.
Future research should focus on the synthesis and evaluation of a wider range of 4-alkylpiperazin-2-one derivatives, including the 4-ethyl analogs, to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets of the most potent derivatives and to explore their potential for combination therapies. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of the next generation of anticancer drugs.
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Baud, V., & Karin, M. (2009). Is NF-κB a good target for cancer therapy? Hopes and pitfalls. Nature Reviews Drug Discovery, 8(1), 33-40. [Link]
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Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 434-441. [Link]
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Ifteni, P., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]
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Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]
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Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. [Link]
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Ghasemi, S., et al. (2020). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 73(8), 754-761. [Link]
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Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. [Link]
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Navigating the Structure-Activity Landscape of 4-Ethylpiperazin-2-one Analogs: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the piperazin-2-one scaffold represents a privileged structure, offering a versatile backbone for the design of novel therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for stereospecific interactions, make it a compelling starting point for lead optimization. Within this class of compounds, 4-Ethylpiperazin-2-one analogs have emerged as a focal point of interest due to the favorable physicochemical properties imparted by the N-ethyl group, which can enhance metabolic stability and modulate lipophilicity.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By synthesizing findings from various studies, we will explore how modifications to this core scaffold influence biological activity across different therapeutic areas, including oncology and neuroscience. This document moves beyond a mere listing of compounds to explain the causal relationships behind experimental observations, offering field-proven insights to guide the rational design of more potent and selective drug candidates.
The this compound Core: A Scaffold for Therapeutic Innovation
The this compound moiety serves as a foundational structure upon which a multitude of chemical modifications can be explored. The ethyl group at the N-4 position is not merely a placeholder; it plays a crucial role in defining the molecule's interaction with its biological target and its overall pharmacokinetic profile. Compared to a simple N-methyl group, the N-ethyl substituent can provide a better balance of potency and metabolic stability, while larger alkyl groups may introduce steric hindrance or excessive lipophilicity.
Our exploration of the SAR of this compound analogs will focus on key modification points and their impact on biological activity.
Diagram of Key Modification Points on the this compound Scaffold
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections delve into the specific effects of these modifications.
N-1 Position: Modulating Potency and Selectivity
Substitutions at the N-1 position are critical for directing the molecule to its biological target. The introduction of aryl or aralkyl groups at this position has been a common strategy to achieve high-affinity interactions.
-
Aryl Substituents: The incorporation of a substituted phenyl ring at N-1 has been shown to be a key determinant of activity in several contexts. For instance, in a series of piperazin-2-one derivatives developed as cytotoxic agents, a 3-chlorophenyl group at N-1 was found to be compatible with potent anticancer activity.[1][2] The electronic properties of the substituent on the phenyl ring can fine-tune the interaction with the target protein.
-
Aralkyl Substituents: The length and nature of the linker between the piperazine nitrogen and an aromatic ring can significantly impact potency. This highlights the importance of optimizing the spatial orientation of the molecule within the binding pocket.
C-3 Position: The Influence of Chirality and Bulk
The C-3 position of the piperazin-2-one ring offers another avenue for structural diversification. The introduction of substituents at this position can influence both the potency and the stereoselectivity of the compound.
-
Chirality: The stereochemistry at the C-3 position can be a critical factor for biological activity. In studies of dermorphin analogues incorporating a piperazin-2-one moiety, the configuration of the amino acid-derived substituent at C-3 was found to be important for opiate activity.[3] This underscores the necessity of asymmetric synthesis or chiral separation to evaluate the individual enantiomers of C-3 substituted analogs.
-
Substituent Nature: The size and electronic nature of the substituent at C-3 can modulate the binding affinity. For example, bulky aromatic groups can enhance potency through additional hydrophobic or pi-stacking interactions with the target.
C-5 and C-6 Positions: Impact on Conformation and Physicochemical Properties
Modifications to the ethylene bridge (C-5 and C-6) of the piperazin-2-one ring are less commonly explored but can have a significant impact on the overall conformation and properties of the molecule.
-
Ring Conformation: The introduction of substituents on the C-5 or C-6 carbons can lock the piperazin-2-one ring into a specific chair or boat conformation. This can pre-organize the other substituents into a bioactive conformation, potentially increasing potency.
-
Physicochemical Properties: The addition of polar or non-polar groups at these positions can alter the solubility, lipophilicity, and metabolic stability of the compound.
Quantitative Comparison of this compound Analogs and Related Derivatives
The following table summarizes the structure-activity relationships of representative piperazin-2-one analogs, providing a comparative overview of their biological activities. While a comprehensive dataset for a single target with systematic variations on the this compound core is not available in the public literature, this table synthesizes data from multiple studies to illustrate key SAR trends.
| Compound ID | Core Scaffold | N-1 Substituent | C-3 Substituent | Biological Activity | Potency (IC50/Ki) | Reference |
| 1 | 1-(3-chlorophenyl)piperazin-2-one | 3-chlorophenyl | H | Cytotoxic Agent | Varies by cell line | [1][2] |
| 2 | 4-(3-chlorophenyl)-3-oxopiperazin-1-yl | 3-chlorophenyl | 4-chlorophenylacetyl | Cytotoxic Agent | Varies by cell line | [1][2] |
| 3 | Dermorphin Analog | H-Tyr-D-Ala- | (S)-Phenylalanine derived | Opiate Agonist | Active in GPI assay | [3] |
| 4 | Dermorphin Analog | H-Tyr-D-Ala- | (R)-Phenylalanine derived | Opiate Agonist | Less active than (S)-isomer | [3] |
Note: The data presented is a synthesis from multiple sources and is intended to be illustrative of general SAR principles. Direct comparison of potencies between different assays and targets should be made with caution.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, a well-defined and validated experimental protocol is paramount. The following is a representative protocol for evaluating the cytotoxic activity of this compound analogs, a common application for this class of compounds.
Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Culture:
- Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
- Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
3. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
- The plates are incubated for 24 hours to allow for cell attachment.
4. Compound Treatment:
- The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
- Control wells receive medium with DMSO only (vehicle control). A positive control (e.g., doxorubicin) is also included.
- The plates are incubated for an additional 48-72 hours.
5. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the N-1, C-3, and other positions to optimize potency, selectivity, and pharmacokinetic properties. The N-ethyl group at the 4-position provides a favorable starting point, offering a balance of metabolic stability and desirable physicochemical characteristics.
Future research in this area should focus on the synthesis and evaluation of focused libraries of this compound analogs against specific biological targets. The use of computational modeling and structure-based drug design can further aid in the rational design of next-generation compounds with improved therapeutic profiles. The insights provided in this guide serve as a foundation for these future endeavors, paving the way for the discovery of new and effective medicines.
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Yamashita, T., et al. (1997). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 45(12), 1940-1944. [Link]
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Mojarrad, J. S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Ethylpiperazin-2-one
This guide provides an in-depth technical comparison of prevalent synthetic methodologies for 4-Ethylpiperazin-2-one, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explain the strategic rationale behind experimental choices, offering a robust framework for selecting the optimal synthetic route based on specific project goals such as yield, scalability, cost, and purity.
Introduction
The piperazin-2-one ring system is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The N-4 substituted variants, such as this compound, are particularly valuable as they allow for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. Consequently, the efficient and reliable synthesis of this core is of significant interest. This guide benchmarks two primary, field-proven strategies for its synthesis: the classical cyclocondensation approach and the modern reductive amination pathway.
Logical Framework for Synthetic Route Comparison
The selection of a synthetic route is a multi-faceted decision. This guide's analysis is structured around a logical workflow that considers key performance indicators (KPIs) critical to research and development.
Caption: Workflow for selecting the optimal synthesis route.
Method 1: Two-Step Cyclocondensation
This classical and highly dependable approach involves the construction of the piperazinone ring from an acyclic diamine precursor. The strategy is bifurcated into two distinct phases: synthesis of the key intermediate, N-ethylethylenediamine, followed by its reaction with an activated C2-synthon, typically an α-halo acetyl ester, which drives the cyclization.
Synthetic Pathway
Caption: The two-step cyclocondensation route to this compound.
Causality and Experimental Rationale
Step 1: Synthesis of N-Ethylethylenediamine. The choice of starting materials for the precursor synthesis is dictated by cost and industrial availability. Ethylenediamine and an ethylating agent like diethyl carbonate are common choices. The reaction is typically performed under pressure and at elevated temperatures, often employing gas-phase catalysis to drive the reaction to completion and achieve high yields, which can exceed 90%.[1][2] This method is highly scalable but requires specialized high-pressure equipment.
Step 2: Cyclization. The reaction between N-ethylethylenediamine and ethyl chloroacetate is a tandem N-alkylation/intramolecular amidation.[3] The more nucleophilic primary amine of the diamine initially attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride. This is followed by an intramolecular attack of the secondary amine onto the ester carbonyl, leading to cyclization and elimination of ethanol. The choice of a base like potassium carbonate is crucial; it acts as an acid scavenger for the HCl generated in the initial alkylation and facilitates the final cyclization step.[4] Acetone or acetonitrile are suitable solvents as they are relatively polar to dissolve the starting materials but aprotic enough not to interfere with the reaction.[4]
Method 2: Reductive Amination Strategy
Reductive amination offers a more convergent and often milder alternative to classical methods. This strategy involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to form the target C-N bond. For this compound, this can be conceptually applied by reacting a protected aminoacetaldehyde with an ethyl glycinate derivative, followed by deprotection and cyclization.
Synthetic Pathway
Caption: A plausible reductive amination route to the piperazin-2-one core, followed by N-ethylation.
Causality and Experimental Rationale
This pathway represents a common strategy for constructing the piperazinone backbone.[5]
Step 1: Reductive Amination. The reaction begins with the formation of an imine between the aldehyde of N-Boc-aminoacetaldehyde and the primary amine of ethyl glycinate. A mild and selective reducing agent like sodium triacetoxyborohydride (STAB, Na(OAc)3BH) is the reagent of choice.[6] Unlike stronger reducing agents like sodium borohydride, STAB is gentle enough not to reduce the starting aldehyde and is particularly effective for reducing the intermediate iminium ion formed under slightly acidic conditions, which are often self-generated by the amine salt or can be added.[7][8] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
Step 2: Deprotection and Cyclization. The resulting diamine ester is then deprotected, typically using a strong acid like trifluoroacetic acid (TFA) or HCl to remove the Boc group. The subsequent cyclization to form the lactam (piperazin-2-one) can often be induced by heating the resulting amino ester salt, which drives off ethanol.
Final Step: N-Ethylation. The unsubstituted piperazin-2-one is then alkylated with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base to yield the final product. This final alkylation step requires careful control to avoid N,N-diethylation or alkylation at the N-1 position.
Comparative Performance Analysis
The choice between these methods depends heavily on the specific requirements of the synthesis. The following table provides a side-by-side comparison of key performance indicators.
| Metric | Method 1: Cyclocondensation | Method 2: Reductive Amination (followed by N-alkylation) | Rationale & Justification |
| Overall Yield | Good to Excellent (Typically 60-80% over 2 steps) | Moderate to Good (Typically 40-60% over 3 steps) | Cyclocondensation is often more direct and higher yielding for this specific target. Reductive amination routes can have more steps, lowering the overall yield. |
| Number of Steps | 2 | 3 | Method 1 is more convergent for the target molecule. |
| Scalability | Excellent | Good | The precursor synthesis for Method 1 is industrially established.[2] Cyclization is also robust. Reductive amination is scalable but may require more careful control of stoichiometry and temperature. |
| Starting Materials | Readily available, low-cost industrial chemicals. | Requires protected aminoaldehydes, which can be more expensive and less stable. | Ethylenediamine, diethyl carbonate, and ethyl chloroacetate are bulk chemicals. N-Boc-aminoacetaldehyde is a more specialized reagent. |
| Reaction Conditions | Can require high pressure/temperature for precursor synthesis. Cyclization is typically at reflux. | Generally mild conditions (room temperature) for the reductive amination step. | Method 2 avoids the need for high-pressure reactors, making it more accessible for standard laboratory setups.[9] |
| Safety/Handling | Ethyl chloroacetate is a lachrymator and alkylating agent. High-pressure reactions require specialized equipment. | Sodium triacetoxyborohydride is moisture-sensitive. Protected aldehydes can be unstable. | Both methods involve hazardous chemicals requiring appropriate handling, but Method 1's precursor step may pose a greater equipment barrier. |
| Purification | Distillation for the precursor; Crystallization or chromatography for the final product. | Chromatography is often required to separate intermediates and the final product. | The higher-yielding cyclocondensation may result in a cleaner product that is more amenable to crystallization. |
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established literature methods for analogous compounds and are provided for illustrative purposes.
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is adapted from methodologies for synthesizing N-substituted ethylenediamines and their subsequent cyclization with α-halo esters.[2][4][10]
Step A: Synthesis of N-Ethylethylenediamine
-
Charge a high-pressure stainless-steel reactor with ethylenediamine (2.0 eq) and diethyl carbonate (1.0 eq).
-
Add a suitable heterogeneous catalyst (e.g., a supported metal oxide catalyst).
-
Seal the reactor and pressurize with an inert gas (e.g., Nitrogen) to 10 atm.
-
Heat the reactor to 180-200 °C with vigorous stirring.
-
Maintain the reaction for 8-12 hours, monitoring the internal pressure.
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is subjected to fractional distillation under reduced pressure to isolate pure N-ethylethylenediamine.
Step B: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-ethylethylenediamine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (10 mL per gram of diamine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.
Protocol 2: Synthesis via Reductive Amination and N-Alkylation
This protocol is a logical amalgamation of standard reductive amination and N-alkylation procedures.[6][9]
Step A: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate
-
Dissolve N-Boc-aminoacetaldehyde (1.0 eq) and ethyl glycinate hydrochloride (1.05 eq) in 1,2-dichloroethane (DCE, 15 mL per gram of aldehyde).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (Na(OAc)3BH) (1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the protected diamine ester.
Step B: Synthesis of Piperazin-2-one
-
Dissolve the product from Step A (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting TFA salt in methanol and heat to reflux for 6-10 hours to induce cyclization.
-
Cool the reaction and neutralize with a base (e.g., Amberlite resin or NaHCO3).
-
Filter and concentrate the solution. Purify by chromatography or crystallization to obtain piperazin-2-one.
Step C: Synthesis of this compound
-
Dissolve piperazin-2-one (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) followed by ethyl iodide (1.2 eq).
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
Follow the workup and purification procedure described in Protocol 1, Step B (steps 5-7).
Conclusion and Recommendations
Both the Cyclocondensation and Reductive Amination routes are viable for the synthesis of this compound.
Method 1 (Cyclocondensation) is the recommended route for large-scale production and when cost-effectiveness is a primary driver. Its reliance on inexpensive, readily available starting materials and a robust, high-yielding two-step process makes it industrially attractive, despite the potential need for specialized high-pressure equipment for the precursor synthesis.
Method 2 (Reductive Amination) is better suited for laboratory-scale synthesis, diversity-oriented synthesis, and situations where milder reaction conditions are paramount. While it involves more steps and potentially lower overall yields for this specific target, its versatility and avoidance of high-pressure apparatus make it a valuable tool for research and early-stage development.
The ultimate choice will depend on a careful evaluation of the specific laboratory capabilities, project timelines, and economic constraints.
References
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Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(43), 8274–8278. [Link]
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Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
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ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
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Rossi, S., et al. (2010). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 8(12), 2851-2857. [Link]
- CN106117153B - The preparation method of 2- piperazinones.
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ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
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Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. [Link]
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Reddy, K. R., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(9), 2343. [Link]
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Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
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ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethylpiperazin-2-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethylpiperazin-2-one, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural step, empowering you to manage this and similar chemical reagents with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
A definitive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. However, by analyzing data for its hydrochloride salt and structurally related piperazine derivatives, we can construct a robust presumptive hazard profile. This proactive assessment is critical for informing our handling and disposal strategy.
The hydrochloride salt of this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, the broader piperazine family of compounds is known for corrosive properties, potential for allergic skin reactions, and the production of toxic nitrogen oxide gases upon combustion.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance, mandating its disposal as regulated hazardous waste.[2][4]
Summary of Key Hazard Information
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if ingested.[1] | Do not eat or drink in work areas.[5] Wash hands thoroughly after handling.[6] |
| Skin Irritation/Corrosion | Causes skin irritation; related compounds can be corrosive.[1][2][7] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Avoid all personal contact.[6] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Handle in a well-ventilated area or chemical fume hood.[6][8] |
| Combustibility | Piperazine derivatives can be combustible solids.[2] | Keep away from heat, sparks, and open flames.[9] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during use. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—is the foundation of laboratory safety.[10] When working with this compound, strict adherence to the following is mandatory:
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to mitigate inhalation risks.[11]
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be used in addition to goggles.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][12][13]
Step 1: Waste Segregation
Immediately upon generation, segregate all waste streams containing this compound.
-
Incompatible Materials: Do not mix this waste with strong acids, strong bases, or strong oxidizing agents to prevent uncontrolled reactions.[6][14]
-
Waste Streams: Maintain separate waste containers for:
-
Solid Waste: Unused or expired reagent, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves).
-
Liquid Waste: Solutions containing the compound and contaminated solvent rinses.
-
Sharps: Contaminated needles or razor blades must go into a designated sharps container.
-
Step 2: Waste Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Selection: Use only approved, chemically compatible hazardous waste containers. The container must have a secure, tight-fitting lid.[5][15]
-
Labeling: This is a critical regulatory requirement. The label must be fully completed at the moment the first drop of waste enters the container.[15] The label must include:
Step 3: On-Site Accumulation
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), following institutional and regulatory guidelines.
-
Location: The storage area must be secure, well-ventilated, and away from ignition sources.[6][16]
-
Secondary Containment: Place the waste container in a secondary bin or tray capable of holding the entire volume of the primary container in case of a leak.
-
Closure: Keep the waste container closed at all times except when adding waste.[5][16]
Step 4: Decontamination of Equipment
Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.
-
Procedure: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) into the designated liquid hazardous waste container. Follow this with a standard wash using soap and water.
-
Disposal of Cleaning Materials: Any contaminated wipes or cleaning materials must be disposed of as solid hazardous waste.[4]
Step 5: Final Disposal
The final disposal of the waste must be handled by trained professionals.
-
Arrangement: Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and disposal of the hazardous waste container.
-
Method: The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][17] The ultimate disposal method is typically high-temperature incineration with flue gas scrubbing.[8] Do not discharge this chemical to sewer systems.[8]
Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Control: Remove all ignition sources from the area.[2]
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][6] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[4][9]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[4][6]
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposal of this compound waste.
By adhering to this comprehensive guide, you not only ensure regulatory compliance but also uphold the highest standards of safety and professional responsibility in your laboratory.
References
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- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
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Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: 11-Piperazin-1-yl-dibenzo[b,f][4][10]thiazepine. Biosynth.
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- Material Safety Data Sheet: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Chemicea Pharmaceuticals.
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- Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



